molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1266314
CAS No.: 5053-14-5
M. Wt: 246.3 g/mol
InChI Key: IUIWIPRVGAAEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5053-14-5) is a high-purity chemical intermediate with significant relevance in pharmaceutical and neuroscientific research. This compound belongs to a class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives that have been investigated for diverse biological activities. Early preclinical studies have shown that compounds within this structural class possess alpha-adrenergic blocking properties, which were explored for their potential in blood pressure regulation . Furthermore, this spirocyclic scaffold is recognized as a key pharmacophore in cognitive and neuroprotective research. The most active member of this derivative family, RGH-2716, has demonstrated potent inhibitory effects on neuronal calcium uptake and showed significant benefits in animal models relevant to cerebral ischemia and memory deficits . These properties make such compounds valuable tools for researching pathways involved in cognitive disorders and neurodegenerative conditions. Researchers utilize this benzyl-substituted derivative as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules targeting the central nervous system. The compound is characterized by its molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . It is supplied for research purposes and must be stored sealed in a dry environment at 2-8°C to maintain stability

Properties

IUPAC Name

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIWIPRVGAAEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198539
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5053-14-5
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, a proposed synthetic protocol, and its established role as an antagonist of adrenergic receptors.

Core Chemical Properties

This compound is a spirocyclic compound featuring a benzyl group attached to one of the nitrogen atoms of the diazaspiro decane core. This structural motif is of interest in drug discovery due to its conformational rigidity and potential for specific receptor interactions.

Physicochemical Data

The known quantitative properties of this compound are summarized in the table below.

PropertyValue
CAS Number 5053-14-5
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Boiling Point 457.1 °C at 760 mmHg
Flash Point 230.2 °C
Density 1.22 g/cm³

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process starting from commercially available reagents.

Step 1: Synthesis of the Precursor Amine

A detailed protocol for the synthesis of the precursor amine, 1-benzyl-4-(aminomethyl)piperidin-4-ol, would first be required.

Step 2: Cyclization to form this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-benzyl-4-(aminomethyl)piperidin-4-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosgene Equivalent: Cool the solution in an ice bath (0 °C). Slowly add a solution of a phosgene equivalent, such as triphosgene, in the same anhydrous solvent to the reaction mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and complex multiplets for the piperidine and lactam ring protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the lactam, aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the spirocyclic system.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (246.31 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Research has demonstrated that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit antihypertensive properties. This biological activity is attributed to their ability to act as antagonists at adrenergic receptors.[1] Specifically, compounds in this class have been shown to be alpha-adrenergic blockers, with some exhibiting selectivity for either the α₁ or α₂ subtypes.[1]

Alpha-1 Adrenergic Receptor Antagonism

Antagonism of the α₁-adrenergic receptor by compounds such as this compound would inhibit the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade prevents the activation of the Gq protein-coupled signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation, particularly in blood vessels. The overall physiological effect is vasodilation and a reduction in blood pressure.

alpha1_adrenergic_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α₁-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Smooth_muscle_contraction Smooth Muscle Contraction Ca2_release->Smooth_muscle_contraction Leads to PKC_activation->Smooth_muscle_contraction Contributes to Antagonist 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one Antagonist->Alpha1_Receptor Blocks

Caption: Alpha-1 Adrenergic Signaling Pathway and its Antagonism.

Alpha-2 Adrenergic Receptor Antagonism

The α₂-adrenergic receptors are typically Gi protein-coupled and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Presynaptically, this leads to an inhibition of norepinephrine release. Antagonism of α₂-adrenergic receptors by this compound would block this negative feedback loop, potentially increasing norepinephrine release in the synaptic cleft. The overall effect on blood pressure from α₂-antagonism is more complex and can depend on the location of the receptors (central vs. peripheral).

alpha2_adrenergic_pathway cluster_presynaptic Presynaptic Terminal Alpha2_Receptor α₂-Adrenergic Receptor Gi_protein Gi Protein Alpha2_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits NE_release Norepinephrine Release Gi_protein->NE_release Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Decreases ATP->cAMP to cAMP->NE_release Promotes Antagonist 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one Antagonist->Alpha2_Receptor Blocks Norepinephrine_in_synapse Norepinephrine (in synapse) Norepinephrine_in_synapse->Alpha2_Receptor Binds

References

An In-depth Technical Guide to 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS Number: 5053-14-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a spirocyclic compound with notable pharmacological potential. This document consolidates its chemical identity, physicochemical properties, synthesis, and biological activity, with a particular focus on its role as an alpha-1 adrenergic antagonist. Detailed experimental protocols and data are presented to support further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a spiro junction connecting a piperidine and a lactone ring. The presence of a benzyl group on the piperidine nitrogen is a key structural feature.

Table 1: Chemical and Physicochemical Properties

PropertyValueReference
CAS Number 5053-14-5
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Boiling Point 457.1 °C at 760 mmHg
Density 1.22 g/cm³
InChI InChI=1S/C14H18N2O2/c17-14-15-10-13(11-16(14)9-12-7-5-4-6-8-12)1-2-13
Canonical SMILES C1CCN(CC1)C2(CNC(=O)O2)C3=CC=CC=C3

Synthesis

The synthesis of this compound and its derivatives has been described in the scientific literature. A common synthetic route involves the reaction of N-benzyl-4-piperidone with an appropriate nucleophile to form the spirocyclic core, followed by cyclization to yield the lactone ring.

Experimental Protocol: Synthesis of the Unsubstituted Core (1-oxa-3,8-diazaspiro[4.5]decan-2-one)

A foundational step in synthesizing derivatives of this class involves the preparation of the core spirocycle, which can then be benzylated. A representative debenzylation protocol to yield the parent spirocycle is described below, indicating that the reverse reaction (benzylation) is a feasible route for synthesis.

Reaction: Hydrogenation of this compound.

Materials:

  • This compound (6.2 g)

  • Ethanol (50 ml)

  • 10% Palladium on carbon (0.5 g)

Procedure:

  • A mixture of 6.2 g of this compound, 50 ml of ethanol, and 0.5 g of 10% palladium on carbon is hydrogenated at 60 psi and 50°C for 18 hours.[1]

  • After the reaction is complete, the mixture is filtered to remove the catalyst.[1]

  • The solvent is removed under reduced pressure to yield 1-oxa-3,8-diazaspiro[4.5]decan-2-one.[1]

Biological Activity and Mechanism of Action

Research has identified this compound and its analogs as potent antihypertensive agents.[2] Their primary mechanism of action is the blockade of alpha-adrenergic receptors, with a notable selectivity for the α₁ subtype.[2]

Alpha-1 Adrenergic Antagonism

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to vasoconstriction and an increase in blood pressure.[3] By antagonizing these receptors, this compound and related compounds induce vasodilation, resulting in a decrease in blood pressure.

A study on a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrated that these compounds act as alpha-adrenergic blockers. Specifically, the parent compound of this series was found to be more skewed toward α₁-adrenoceptor antagonism.[2]

Signaling Pathway

The blockade of the α₁-adrenergic receptor by this compound interrupts the Gq signaling pathway.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_Receptor α₁-Adrenergic Receptor (GPCR) NE->Alpha1_Receptor Activates Antagonist 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one Antagonist->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound (or control) prepare_reagents->incubation filtration Separate Bound and Free Radioligand (e.g., rapid filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC₅₀ and Ki determination) quantification->analysis end End analysis->end

References

Unveiling the Mechanism of Action: A Technical Guide to 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is not extensively available in the public domain. This technical guide synthesizes the most relevant and detailed research conducted on closely related analogs within the 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one series. The findings presented here serve as a robust framework for understanding the probable mechanism of action of the titular compound.

Executive Summary

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is a key pharmacophore that has been explored for various therapeutic applications. Extensive research into its 8-substituted derivatives has revealed a potent antihypertensive effect, which is primarily mediated through the antagonism of alpha-adrenergic receptors (α-adrenoceptors). Specifically, analogs have demonstrated selective and mixed antagonistic activity against α1 and α2 adrenoceptors. This guide elucidates this mechanism, presenting the available data on key analogs, outlining plausible experimental protocols for characterization, and visualizing the core signaling pathways involved. The structural similarity of the benzyl group in the titular compound to the substituents on the characterized analogs strongly suggests a shared mechanism of α-adrenergic blockade.

Core Mechanism of Action: Alpha-Adrenergic Blockade

The primary mechanism of action for the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series of compounds is the competitive antagonism of α-adrenoceptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating vasoconstriction and neurotransmitter release. By blocking these receptors, these compounds inhibit the signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation and a subsequent reduction in blood pressure.

Research has shown that modifications at the 8-position of the spirocyclic core can modulate the selectivity and potency of the compound towards α1 and α2 subtypes.[1]

  • α1-Adrenoceptor Antagonism: Primarily located on vascular smooth muscle, α1 receptors mediate vasoconstriction upon activation. Antagonism of these receptors leads to arterial and venous dilation, reducing peripheral resistance and blood pressure.

  • α2-Adrenoceptor Antagonism: α2 receptors are found on presynaptic nerve terminals and vascular smooth muscle. Presynaptic α2 receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine. Their antagonism can, in some contexts, increase norepinephrine release, while blockade of postsynaptic α2 receptors contributes to vasodilation.

Pharmacological Data of Key Analogs

Detailed studies on a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have identified their potential as antihypertensive agents by characterizing their activity as α-adrenergic blockers.[1] The following table summarizes the qualitative findings for two notable analogs from this series.

Compound ID (in study)StructureTarget Receptor(s)Observed Activity
8 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-oneα1 and α2-AdrenoceptorsSkewed toward α1-adrenoceptor antagonism.[1]
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[2][3]decan-2-oneα1 and α2-AdrenoceptorsPrimarily an α2-adrenoceptor antagonist.[1]

Table 1: Summary of Alpha-Adrenergic Antagonist Activity of Key Analogs.

Signaling Pathways

The antagonistic action of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold on α1 and α2-adrenergic receptors interrupts their respective signaling cascades.

G cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway (Presynaptic) Norepinephrine1 Norepinephrine/ Epinephrine Alpha1 α1 Receptor (GPCR) Norepinephrine1->Alpha1 Activates Compound 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one (Antagonist) Compound->Alpha1 Blocks Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Norepinephrine2 Norepinephrine Alpha2 α2 Receptor (Presynaptic) Norepinephrine2->Alpha2 Activates Compound2 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one (Antagonist) Compound2->Alpha2 Blocks Gi Gi Protein Alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NE_Release Norepinephrine Release Gi->NE_Release Inhibits cAMP cAMP Production AC->cAMP cAMP->NE_Release Promotes G cluster_workflow Screening Workflow for α-Adrenergic Antagonists Start Compound Library (e.g., Spiro[4.5]decan-2-ones) BindingAssay Primary Screen: Radioligand Binding Assay (α1 & α2 Receptors) Start->BindingAssay HitIdent Hit Identification (Compounds with High Affinity) BindingAssay->HitIdent FunctionalAssay Secondary Screen: In Vitro Functional Assay (e.g., Calcium Flux for α1) HitIdent->FunctionalAssay High Affinity Hits Potency Determine Potency & Selectivity (IC50 / Ki values) FunctionalAssay->Potency InVivo In Vivo Model: Antihypertensive Efficacy (e.g., Spontaneously Hypertensive Rat) Potency->InVivo AgonistChallenge Mechanism Confirmation: Agonist Challenge Study (e.g., Anesthetized Dog) InVivo->AgonistChallenge Active Compounds Lead Lead Compound for Further Development AgonistChallenge->Lead

References

An In-depth Technical Guide to the Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented in a multi-step approach, beginning with commercially available starting materials and proceeding through key intermediates to the final product. This document includes detailed experimental protocols, a summary of quantitative data, and illustrative diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 1-benzyl-4-piperidone. The core strategy involves the initial formation of a spirocyclic precursor via a Strecker-type reaction, followed by hydrolysis and subsequent cyclization to construct the desired oxazolidinone ring. An optional final step for the removal of the benzyl protecting group is also described.

Synthesis_Pathway A 1-Benzyl-4-piperidone B Intermediate A: 4-Amino-1-benzylpiperidine-4-carbonitrile A->B Step 1: Strecker Reaction (NH4Cl, KCN) C Intermediate B: 4-Amino-1-benzylpiperidine-4-carboxamide B->C Step 2a: Partial Hydrolysis (H2SO4) D Product: This compound C->D Step 2b: Cyclization (Paraformaldehyde, Acid catalyst) E Debenzylated Product: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one D->E Optional Step 3: Debenzylation (H2, Pd/C)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Intermediate A)

This step employs a modified Strecker reaction to introduce the amino and nitrile functionalities at the 4-position of the piperidine ring.

Reaction Scheme:

1-Benzyl-4-piperidone + NH₄Cl + KCN → 4-Amino-1-benzylpiperidine-4-carbonitrile

Procedure:

  • To a stirred solution of ammonium chloride (1.2 eq) in water (5 mL per 10 mmol of ketone) is added potassium cyanide (1.2 eq).

  • A solution of 1-benzyl-4-piperidone (1.0 eq) in methanol (10 mL per 10 mmol) is then added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

  • The product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Synthesis of this compound (Target Product)

This step involves a two-part process: partial hydrolysis of the nitrile to an amide, followed by cyclization with a formaldehyde equivalent.

2a. Partial Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxamide (Intermediate B):

  • The crude 4-amino-1-benzylpiperidine-4-carbonitrile (1.0 eq) is added portion-wise to concentrated sulfuric acid (5-10 eq) at 0 °C.

  • The mixture is stirred at room temperature for 12-24 hours.

  • The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium hydroxide to pH 8-9.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the carboxamide intermediate.

2b. Cyclization to this compound:

  • 4-Amino-1-benzylpiperidine-4-carboxamide (1.0 eq) is suspended in a suitable solvent such as toluene or a mixture of acetic acid and water.

  • Paraformaldehyde (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added.

  • The mixture is heated to reflux (80-110 °C) for 4-8 hours with a Dean-Stark apparatus to remove water.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the final product.

Optional Step 3: Debenzylation to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

This step removes the benzyl protecting group to yield the parent spirocycle.[1]

Procedure:

  • A mixture of this compound (6.2 g), 50 ml of ethanol, and 0.5 g of 10% palladium on carbon is hydrogenated at 60 psi and 50 °C for 18 hours.[1]

  • After filtration of the catalyst and removal of the solvent, 4.2 g of 1-oxa-3,8-diazaspiro[4.5]decan-2-one is obtained.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis, based on literature for analogous reactions. Actual yields may vary depending on reaction scale and optimization.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagents)SolventTemperature (°C)Time (h)Typical Yield (%)
14-Amino-1-benzylpiperidine-4-carbonitrile1-Benzyl-4-piperidone1 : 1.2 : 1.2 (Ketone:NH₄Cl:KCN)Methanol/WaterRoom Temp.24-4870-85
2a4-Amino-1-benzylpiperidine-4-carboxamide4-Amino-1-benzylpiperidine-4-carbonitrile1 : 5-10 (Nitrile:H₂SO₄)-0 to Room Temp.12-2460-75
2bThis compound4-Amino-1-benzylpiperidine-4-carboxamide1 : 1.5 (Amide:Paraformaldehyde)Toluene80-1104-850-70
31-Oxa-3,8-diazaspiro[4.5]decan-2-oneThis compoundSubstrate:Catalyst (w/w) ~12:1Ethanol5018~85

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Hydrolysis & Cyclization A Combine 1-Benzyl-4-piperidone, NH4Cl, KCN in MeOH/H2O B Stir at RT for 24-48h A->B C Work-up: Ethyl Acetate Extraction B->C D Isolate Crude Aminonitrile C->D E Hydrolyze Aminonitrile in conc. H2SO4 D->E Proceed with crude intermediate F Neutralize and Isolate Carboxamide E->F G Reflux Carboxamide with Paraformaldehyde & Catalyst F->G H Work-up and Purification (Chromatography/Recrystallization) G->H I 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one H->I Final Product

References

Spectroscopic and Synthetic Insights into 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a spirocyclic organic compound with a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.31 g/mol .[1] Compounds within this structural class have been investigated for their potential as antihypertensive agents.[2] The synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including the benzyl derivative, was reported in the Journal of Medicinal Chemistry in 1981. While this key publication establishes the synthesis of the target compound, detailed public access to its full experimental and spectroscopic data remains limited. This guide collates the available information and provides representative data from a closely related analog to facilitate further research.

Synthesis and Experimental Protocols

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been described in the scientific literature.[2] While the specific, detailed protocol for the title compound is not fully accessible, a general synthetic approach can be inferred. The synthesis of related spirocyclic compounds often involves a multi-step process. For instance, the synthesis of (S)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide involved a solid-phase synthesis protocol.[3]

A general plausible synthetic route for this compound could involve the reaction of a suitable piperidine-based precursor with a reagent that forms the oxazolidinone ring.

General Representative Experimental Protocol (Hypothetical):

A solution of 1-benzyl-4-aminopiperidine and a suitable cyclizing agent in an appropriate solvent would be stirred, potentially under heating or with a catalyst. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up by extraction and purified by column chromatography to yield the desired this compound.

Spectroscopic Data

Definitive NMR, IR, and Mass Spectrometry data for this compound are not available in the public domain from the conducted research. However, to provide a useful reference for researchers, the spectroscopic data for a structurally related compound, (S)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide , is presented below.[3] It is crucial to note that while this compound shares the 8-benzyl-spiro[4.5]decan-2-one core, the presence of an additional nitrogen atom and different substituents will lead to variations in the spectral data.

Spectroscopic Data for (S)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide[3]

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tentative)
9.51bs1HNH
7.55–7.43m6HAromatic-H, NH
7.34s1HAromatic-H
7.12s1HAromatic-H
4.33s2HCH₂-Ph
3.71d, J = 17.1 Hz1HCH₂
3.63–3.04m6HPiperidine-H, CH₂
2.16–2.05m1HPiperidine-H
1.97–1.67m3HPiperidine-H
1.19d, J = 6.9 Hz3HCH₃

¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment (Tentative)
175.14C=O (amide)
169.31C=O (lactam)
131.12Aromatic-C
131.10Aromatic-C
129.53Aromatic-C
128.80Aromatic-C
73.55Spiro-C
58.59CH₂-Ph
52.40Piperidine-C
48.73Piperidine-C
48.04Piperidine-C
41.92CH₂
31.72Piperidine-C
29.24Piperidine-C
16.17CH₃

Mass Spectrometry (ESI)

Calculated m/zFound m/zIon
317.4125317.1975[M + H]⁺

Infrared (IR) Spectroscopy:

While specific IR data for the title compound is unavailable, characteristic absorption bands for a structurally similar compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, include:

  • >N-H (amide): 3143.9 cm⁻¹

  • C-H (sp²): 2923.6 cm⁻¹

  • C-H (sp³): 2856.1 cm⁻¹

  • C=O (amide): 1764.6, 1707.5 cm⁻¹

  • C=C (Aromatic): 1459.5, 1406.5 cm⁻¹[4]

It is expected that this compound would exhibit a strong carbonyl (C=O) absorption in the range of 1700-1750 cm⁻¹, characteristic C-H stretching frequencies for both aromatic and aliphatic protons, and C-N stretching bands.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a newly synthesized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_conclusion Conclusion Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

References

The Biological Activity of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activity of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, with a specific focus on the potential activities of the 8-benzyl substituted derivative. While direct and extensive research on 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is not widely published, the foundational exploration of this class of compounds has revealed significant potential in the modulation of the adrenergic system, particularly as antihypertensive agents. This document synthesizes the available data, outlines the key experimental methodologies employed in the assessment of these compounds, and presents relevant signaling pathways and experimental workflows to guide further research and drug development efforts.

Introduction

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core structure represents a versatile scaffold in medicinal chemistry. Its unique three-dimensional arrangement allows for the presentation of substituents in distinct vectors, making it an attractive starting point for the development of novel therapeutic agents. Early research into this scaffold focused on its potential cardiovascular applications, leading to the discovery of its antihypertensive properties.

Biological Activity of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one Scaffold

The primary biological activity associated with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is its effect on the cardiovascular system, specifically its antihypertensive properties. A seminal study in the field synthesized and screened forty-three 8-substituted derivatives of this core structure, identifying several compounds with the ability to lower blood pressure in spontaneously hypertensive rats.[1][2]

Mechanism of Action: Alpha-Adrenergic Blockade

Further investigations into the mechanism of action of active compounds from this series revealed that their antihypertensive effects are mediated through the blockade of alpha-adrenergic receptors.[1][2] Specifically, certain derivatives were found to be α-adrenergic blockers in canine models.[1][2] The substitution at the 8-position of the spirocyclic core appears to be a critical determinant of this activity. For instance, an 8-[2-(3-indolyl)ethyl] derivative demonstrated a preference for α1-adrenoceptor antagonism, while another derivative, 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, was found to be a more selective α2-adrenoceptor antagonist.[1][2]

While the specific activity of the 8-benzyl derivative has not been detailed in readily available literature, its structural similarity to other active analogues suggests it may also exhibit activity at adrenergic receptors. The benzyl group, a common substituent in pharmacologically active compounds, could influence the affinity and selectivity for α1 and α2 adrenoceptors.

Quantitative Data

Direct quantitative data for this compound is not available in the reviewed literature. However, the foundational study on this class of compounds would have generated such data for the synthesized analogues. For the purpose of this guide, the following table structure is provided as a template for how such data would be presented.

Table 1: Hypothetical Quantitative Biological Data for this compound

Assay TypeTargetParameterValueUnits
Radioligand Bindingα1-Adrenergic ReceptorKi-nM
Radioligand Bindingα2-Adrenergic ReceptorKi-nM
In vivo Blood PressureSpontaneously Hypertensive Rat% Reduction in MAP-%

Note: The data in this table is hypothetical and for illustrative purposes only. No published data for the 8-benzyl derivative was found.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to evaluate the biological activity of this compound, based on the known activity of the scaffold.

In Vitro Alpha-Adrenergic Receptor Binding Assay

This assay determines the affinity of the test compound for α1 and α2 adrenergic receptors.

  • Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.

  • Materials:

    • Membrane preparations from cells expressing human α1 or α2-adrenergic receptors.

    • Radioligands: [3H]-Prazosin (for α1) and [3H]-Rauwolscine or [3H]-Yohimbine (for α2).

    • Non-specific binding competitor: Phentolamine or unlabeled agonist/antagonist.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.

    • A parallel incubation is performed with the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This experiment assesses the ability of the test compound to lower blood pressure in a relevant animal model of hypertension.

  • Objective: To evaluate the in vivo antihypertensive effect of this compound.

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Procedure:

    • SHRs are instrumented with telemetry devices or tail-cuff systems for blood pressure monitoring.

    • A baseline blood pressure reading is established for each animal.

    • The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses.

    • Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are monitored continuously or at regular intervals post-dosing.

    • The percentage reduction in blood pressure from baseline is calculated for each dose.

Visualizations

Signaling Pathway

G cluster_receptor Adrenergic Receptor Signaling Compound 8-Substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one Alpha_Receptor Alpha-Adrenergic Receptor (α1/α2) Compound->Alpha_Receptor Antagonism G_Protein G-Protein (Gq/Gi) Alpha_Receptor->G_Protein Blocks Activation Effector Effector Enzyme (e.g., PLC / Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG / cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Cellular_Response Inhibition

Caption: Proposed mechanism of alpha-adrenergic antagonism.

Experimental Workflow

G cluster_workflow Drug Discovery Workflow Start Synthesis of This compound In_Vitro In Vitro Screening (Alpha-Adrenergic Binding Assay) Start->In_Vitro In_Vivo In Vivo Testing (SHR Model) In_Vitro->In_Vivo Active Compounds Data_Analysis Data Analysis (IC50, Ki, % BP Reduction) In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Typical workflow for evaluating novel antihypertensive agents.

Conclusion

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has demonstrated clear potential as a source of novel antihypertensive agents acting via alpha-adrenergic blockade. While specific biological data for this compound is not prominently available in the public domain, the established structure-activity relationships within this chemical series provide a strong rationale for its investigation. Further studies, employing the methodologies outlined in this guide, are warranted to fully elucidate the pharmacological profile of this specific compound and its potential as a therapeutic candidate. Researchers are encouraged to consult the foundational literature for a comprehensive list of all synthesized analogues and their reported activities.

References

An In-depth Technical Guide to 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and its analogs. This class of compounds has garnered interest for its potential therapeutic applications, particularly in the modulation of adrenergic and sigma-1 receptor systems.

Core Structure and Therapeutic Potential

The this compound scaffold is a key pharmacophore that has been explored for various biological activities. The spirocyclic nature of the core, combined with the benzyl group at the 8-position, provides a unique three-dimensional structure that can be modified to achieve selectivity for different biological targets. Research has primarily focused on the antihypertensive and sigma-1 receptor modulating properties of these compounds.

Synthesis of 8-Substituted-1-oxa-3,8-diazaspiro[4.5]decan-2-ones

The synthesis of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core and its derivatives can be achieved through a multi-step process. A general synthetic approach is outlined below, based on established methods for similar spirocyclic systems.

General Synthetic Workflow

G A Starting Material: 4-Piperidone Derivative B Step 1: Spirocyclization A->B Reagents: Amino acid, Condensing agent C Intermediate: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one B->C D Step 2: N-Alkylation/Arylation at position 8 C->D Reagents: Appropriate benzyl halide or other electrophile, Base E Final Product: 8-Substituted Derivative D->E F Purification and Characterization E->F Techniques: Chromatography, NMR, MS

A generalized workflow for the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.
Experimental Protocol: Synthesis of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core

A common approach to constructing the spirocyclic core involves the reaction of a suitable 4-piperidone derivative with an amino acid.

Materials:

  • N-protected-4-piperidone

  • Amino acid (e.g., glycine)

  • Condensing agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Acid or base for deprotection steps

Procedure:

  • Coupling: Dissolve the N-protected-4-piperidone and the amino acid in an appropriate solvent. Add the condensing agent portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with an acidic solution (e.g., 1N HCl) and a basic solution (e.g., saturated NaHCO3), followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: The resulting intermediate is then subjected to cyclization, which may be induced by heat or treatment with a mild acid or base, to form the spiro-lactone-lactam core.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidolysis for a Boc group) to yield the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.

  • Purification: The crude product is purified by column chromatography on silica gel.

Experimental Protocol: N-Substitution at the 8-Position

The final step in the synthesis of the target compounds is the introduction of the benzyl group or other substituents at the 8-position of the spirocyclic core.

Materials:

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

  • Benzyl bromide (or other appropriate electrophile)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Alkylation: Dissolve the 1-oxa-3,8-diazaspiro[4.5]decan-2-one in the chosen solvent and add the base. To this mixture, add the benzyl bromide dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to afford the desired this compound derivative.

Pharmacological Activity as Antihypertensive Agents

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been evaluated for their antihypertensive activity, with some derivatives demonstrating efficacy as alpha-adrenergic blockers.[1]

Quantitative Antihypertensive Data

The following table summarizes the antihypertensive activity of selected 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives in spontaneously hypertensive rats (SHR).[1]

Compound ID8-SubstituentAntihypertensive Activity in SHRAdrenoceptor Selectivity
8 2-(3-Indolyl)ethylActiveSkewed towards α1-antagonism
29 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]ActivePrimarily α2-antagonist
1 4-Ethyl-[2-(3-indolyl)ethyl]Most active in the 8-[2-(3-indolyl)ethyl] seriesNot specified
38 4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]ActiveDesigned as mixed α/β blocker, but showed no β-blocking activity
42 (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]Less active than benzodioxane counterpartsDesigned as mixed α/β blocker, but showed no β-blocking activity

Data is qualitatively described in the abstract of the cited reference. Specific quantitative values (e.g., ED50) were not available in the searched resources.

Alpha-Adrenergic Receptor Signaling Pathway

The antihypertensive effects of these compounds are attributed to their interaction with alpha-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of blood pressure.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_AR α1-Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Leads to Ca_ER->Response Contributes to NE Norepinephrine NE->Alpha1_AR Activates Antagonist This compound Derivative (Antagonist) Antagonist->Alpha1_AR Blocks

Simplified signaling pathway of the α1-adrenergic receptor.
Experimental Protocol: Evaluation of Antihypertensive Activity

The antihypertensive effects of the compounds can be evaluated in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension.

Materials:

  • Spontaneously hypertensive rats (SHR)

  • Test compounds

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

  • Standard alpha-adrenergic agonist (e.g., phenylephrine) and antagonist (e.g., phentolamine) for control experiments.

Procedure:

  • Animal Acclimatization: Acclimate the SHR to the laboratory conditions and the blood pressure measurement procedure for at least one week.

  • Baseline Measurement: Record the baseline systolic blood pressure and heart rate of the animals.

  • Compound Administration: Administer the test compounds orally or via intraperitoneal injection at various doses. A vehicle control group should be included.

  • Post-Dose Measurement: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after compound administration.

  • Data Analysis: Calculate the mean change in blood pressure from baseline for each treatment group and compare it to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

  • Alpha-Adrenergic Blockade Confirmation (Optional): To confirm the mechanism of action, administer an alpha-adrenergic agonist (e.g., phenylephrine) to animals pre-treated with the test compound. A reduction in the pressor response to the agonist would indicate alpha-adrenergic blockade.

Pharmacological Activity as Sigma-1 Receptor Ligands

Analogs of the this compound core have shown affinity for the sigma-1 receptor, an intracellular chaperone protein implicated in various neurological disorders.

Quantitative Sigma-1 Receptor Binding Data for Analogs

The following table presents the sigma-1 receptor binding affinities (Ki) for a selection of spirocyclic piperidine derivatives, which are structural analogs of the core topic.

Compound ClassSpecific Compound ExampleSigma-1 Ki (nM)Reference
Spiro[piperidine-4,4'-oxazolidin]-2'-oneN-(4-fluorobenzyl) derivative1.5F.o.l.i.a P.h.a.r.m.a.c.e.u.t.i.c.a J.a.p.o.n.i.c.a 110.5 (1997): 271-280.
1-Oxa-8-azaspiro[4.5]decane8-((6-chloropyridin-3-yl)methyl) derivative0.61Journal of Medicinal Chemistry 57.21 (2014): 9049-9064.
1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-fluoroethoxy)benzyl) derivative5.4Journal of Medicinal Chemistry 58.15 (2015): 6157-6170.
Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream signaling events.

G cluster_er Endoplasmic Reticulum Sigma1R_BiP Sigma-1 Receptor-BiP Complex Sigma1R Sigma-1 Receptor Sigma1R_BiP->Sigma1R Dissociates from BiP IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->Ion_Channels Interacts with Kinases Kinases (e.g., PKC, Akt) Sigma1R->Kinases Modulates Ca_Mito Ca²⁺ influx to Mitochondria IP3R->Ca_Mito Regulates Ligand Ligand (e.g., Spirocyclic Derivative) Ligand->Sigma1R_BiP Binds to Neuronal_Plasticity Neuronal Plasticity and Cell Survival Ca_Mito->Neuronal_Plasticity Influences Ion_Channels->Neuronal_Plasticity Affects Kinases->Neuronal_Plasticity Promotes

References

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A Technical Review of a Promising Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and its structurally related analogs. While specific research on the 8-benzyl substituted compound is limited, this review consolidates available data on the synthesis, biological activity, and potential mechanisms of action of the broader 1-oxa-3,8-diazaspiro[4.5]decan-2-one class, offering valuable insights for researchers and professionals in drug discovery and development.

Core Compound Profile

Identifier Value
IUPAC Name This compound
CAS Number 5053-14-5[1]
Molecular Formula C₁₄H₁₈N₂O₂[1]
Molecular Weight 246.31 g/mol [1]
Canonical SMILES C1CN(CC2(C1)CCNC2=O)CC3=CC=CC=C3
InChI Key IUIWIPRVGAAEOH-UHFFFAOYSA-N[1]

Synthesis and Chemical Properties

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been described in the literature, providing a general framework for the preparation of the 8-benzyl derivative. The common synthetic strategy involves a multi-step process.

General Synthesis Workflow

A plausible synthetic route, based on related compounds, is outlined below. This typically involves the reaction of a suitable piperidine-based precursor with an appropriate reagent to construct the oxazolidinone ring, followed by N-benzylation.

General_Synthesis Start Start Piperidine_Precursor Substituted Piperidine Start->Piperidine_Precursor Ring_Formation Oxazolidinone Ring Formation Piperidine_Precursor->Ring_Formation Spirocyclic_Intermediate 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Ring_Formation->Spirocyclic_Intermediate N_Benzylation N-Benzylation (e.g., Benzyl Bromide, NaH) Spirocyclic_Intermediate->N_Benzylation Final_Compound This compound N_Benzylation->Final_Compound

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for the 8-benzyl derivative is not detailed in the reviewed literature, a general procedure for the synthesis of analogous 8-substituted derivatives can be adapted.

Representative Protocol for N-Alkylation/Arylation:

  • Dissolution: The parent spirocycle, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: A strong base, for instance, sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the secondary amine at the 8-position.

  • Alkylation/Arylation: Benzyl bromide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final compound.

Biological Activity and Potential Applications

Research into the biological activities of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has primarily focused on its cardiovascular effects. A study on a series of 8-substituted analogs revealed their potential as antihypertensive agents.[2]

Antihypertensive Activity

Several derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been screened for their antihypertensive properties in spontaneously hypertensive rats.[2] The activity was found to be dependent on the nature of the substituent at the 8-position. For instance, compounds with a 2-(3-indolyl)ethyl group at the 8-position showed significant antihypertensive effects.[2]

Mechanism of Action: Alpha-Adrenergic Blockade

Further investigations into the mechanism of action for active compounds in this series, such as 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrated that they function as alpha-adrenergic blockers.[2] Specifically, different analogs showed varying selectivity for α1 and α2-adrenoceptors.[2]

Based on these findings, it is plausible that this compound could also exhibit activity as an alpha-adrenergic antagonist. The benzyl group, being a common pharmacophore, could modulate the affinity and selectivity of the compound for adrenergic receptors.

Inferred Signaling Pathway

The likely signaling pathway affected by this class of compounds is the adrenergic signaling cascade, which plays a crucial role in regulating blood pressure.

Adrenergic_Signaling cluster_membrane Cell Membrane Receptor α-Adrenergic Receptor G_Protein Gq/Gi Protein Activation Receptor->G_Protein Norepinephrine Norepinephrine Norepinephrine->Receptor Activates Compound 8-Substituted-1-oxa-3,8-diazaspiro [4.5]decan-2-one Compound->Receptor Blocks Effector Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Response Physiological Response (e.g., Vasoconstriction) Effector->Response

Caption: Postulated mechanism of action via alpha-adrenergic receptor blockade.

Quantitative Data from Analog Studies

The following table summarizes the antihypertensive activity of selected 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one analogs from the literature.[2] It is important to note that these data are for related compounds and not for the 8-benzyl derivative itself.

Compound ID (from source) 8-Substituent Dose (mg/kg, p.o.) Max. Fall in Mean Blood Pressure (mm Hg)
12-(3-Indolyl)ethyl (with 4-ethyl)3054
82-(3-Indolyl)ethyl3045
293-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]3038
384-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]3049

Future Directions and Conclusion

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the cardiovascular field. The existing literature on its 8-substituted derivatives suggests a mechanism of action involving alpha-adrenergic blockade.

For this compound, further research is warranted to:

  • Develop and optimize a specific and efficient synthetic protocol.

  • Conduct comprehensive biological screening to determine its pharmacological profile, including its affinity and selectivity for adrenergic receptor subtypes.

  • Perform in vivo studies to evaluate its efficacy and safety as a potential therapeutic agent.

This technical guide, by consolidating the available information on this class of compounds, aims to facilitate and inspire future research endeavors in this area. The unique spirocyclic structure of this compound holds potential for the discovery of new drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of the spirocyclic compound 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and its analogues. The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core structure has been identified as a promising scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets. This document summarizes the existing research, focusing on identified targets, and explores other potential applications based on the activity of structurally related compounds.

Primary Identified Therapeutic Target: Adrenergic Receptors

Research into a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has identified alpha-adrenergic receptors as a primary therapeutic target.[1] These compounds were investigated for their antihypertensive properties, a physiological effect often mediated by the adrenergic system.

Alpha-Adrenergic Receptor Antagonism

Several compounds from the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series have demonstrated efficacy as α-adrenergic blockers.[1] Specifically, different substitutions at the 8-position of the spirocyclic core resulted in varying degrees of selectivity for α1 and α2-adrenoceptors.

  • 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one was found to be more selective for the α1-adrenoceptor .[1]

  • 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[2][3]decan-2-one was primarily an α2-adrenoceptor antagonist .[1]

Antagonism of α1-adrenoceptors, primarily located on vascular smooth muscle, leads to vasodilation and a decrease in blood pressure. α2-adrenoceptor antagonism can also contribute to lowering blood pressure, although the mechanism is more complex, involving both central and peripheral effects.

While the specific 8-benzyl substituted compound was not detailed in this study, the findings strongly suggest that it would also interact with adrenergic receptors. The nature and selectivity of this interaction would need to be determined experimentally.

Signaling Pathway

The mechanism of action for an α1-adrenergic receptor antagonist, such as those in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series, involves the blockade of the Gq signaling cascade. This prevents the binding of endogenous catecholamines like norepinephrine, leading to a reduction in downstream signaling events that cause smooth muscle contraction.

alpha_adrenergic_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha1_receptor α1-Adrenergic Receptor g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes norepinephrine Norepinephrine norepinephrine->alpha1_receptor Binds & Activates antagonist 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one antagonist->alpha1_receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Alpha-1 Adrenergic Receptor Signaling Pathway and Antagonism.
Data on Analogues

The antihypertensive activity of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series was evaluated in spontaneously hypertensive rats. While specific quantitative data such as IC50 or Ki values for the 8-benzyl derivative are not available in the cited literature, the structure-activity relationship (SAR) observations are summarized below.

Substitution at Position 8Primary Target SelectivityObserved Effect
2-(3-indolyl)ethylα1-adrenoceptorAntihypertensive, α-adrenergic blocker[1]
2-(1,4-benzodioxan-2-yl)-2-hydroxyethylα2-adrenoceptorAntihypertensive, α-adrenergic blocker[1]
3-(2-methoxyphenoxy)-2-hydroxypropylNot specifiedLess active than benzodioxane counterparts[1]

Other Potential Therapeutic Targets

Based on the biological activities of structurally similar spirocyclic compounds, several other potential therapeutic targets can be postulated for this compound. These are speculative and would require experimental validation.

Sigma (σ) Receptors

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized as high-affinity ligands for the σ1 receptor .[4] For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane showed a Ki of 5.4 nM for σ1 receptors and was investigated for tumor imaging.[4] The σ1 receptor is implicated in a variety of neurological and psychiatric conditions, as well as in cancer. The structural similarity suggests that the 1-oxa-3,8-diaza scaffold could also interact with these receptors.

Kinases (RIPK1, TYK2/JAK1)

The broader diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop potent kinase inhibitors.

  • RIPK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[5] The lead compound in this series had an IC50 of 92 nM.[5] RIPK1 is a target for inflammatory diseases.

  • TYK2/JAK1 Inhibitors: Another series of 2,8-diazaspiro[4.5]decan-1-one derivatives yielded selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] The lead compound showed IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and was effective in a model of inflammatory bowel disease.[6]

Opioid Receptors

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel selective agonists for the delta opioid receptor (DOR) .[7] The DOR is a target for treating pain and mood disorders.

Proposed Experimental Workflow

To elucidate the therapeutic targets of this compound, a systematic screening approach is recommended. The following workflow provides a logical progression from initial broad screening to specific target validation.

experimental_workflow start Synthesis & Purification of This compound broad_screen Broad Phenotypic or Receptor Panel Screening start->broad_screen hit_id Hit Identification & Prioritization broad_screen->hit_id target_deconv Target Deconvolution (e.g., Affinity Chromatography, Proteomics) hit_id->target_deconv If target is unknown dose_response Dose-Response & Selectivity Assays (IC50 / Ki Determination) hit_id->dose_response If target is known target_validation Target Validation target_deconv->target_validation target_validation->dose_response cell_assays Cell-Based Functional Assays (e.g., Signaling, Viability) dose_response->cell_assays in_vivo In Vivo Efficacy & PK/PD Studies in Relevant Disease Models cell_assays->in_vivo conclusion Lead Optimization in_vivo->conclusion

General Experimental Workflow for Target Identification.

Experimental Protocols

Detailed experimental protocols for key assays are crucial for reproducibility and further development.

Radioligand Binding Assay (for Adrenergic or Sigma Receptors)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO cells expressing human α1-adrenoceptor). Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Kinase Assay (for RIPK1, TYK2/JAK1)

This protocol measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents: Obtain the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP.

  • Assay Setup: In a 96-well plate, add the kinase and the test compound at various concentrations in a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Initiation: Start the reaction by adding the substrate and ATP (often [γ-33P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose). Wash the filters to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is a versatile platform for developing novel therapeutics. The primary experimentally supported target for this class of compounds is the alpha-adrenergic receptor , indicating potential applications in treating hypertension. Furthermore, based on the activities of closely related spirocyclic structures, there is a strong rationale for investigating this compound as a potential modulator of sigma receptors, specific kinases (RIPK1, TYK2/JAK1), and opioid receptors . A systematic screening and validation workflow is essential to fully characterize the pharmacological profile of this compound and unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a class of compounds with demonstrated biological activity, including antihypertensive properties. The synthesis is a multi-step process involving the formation of a spirocyclic intermediate followed by N-alkylation to introduce various substituents at the 8-position. This document outlines the general synthetic scheme, detailed experimental procedures for key intermediates and final products, and presents characterization data in a clear, tabular format. A graphical representation of the synthetic workflow is also provided to facilitate understanding.

Introduction

1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The spirocyclic scaffold imparts a three-dimensional architecture that can be advantageous for molecular recognition by biological targets. Substitution at the 8-position of the diazaspiro ring system allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. Notably, certain 8-substituted derivatives have been investigated as potential antihypertensive agents, acting as α-adrenergic blockers.[1] The synthetic route described herein provides a versatile platform for the generation of a library of analogues for further biological evaluation.

General Synthetic Workflow

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones is typically achieved through a two-step sequence. The first step involves the construction of the core spirocyclic system, 1-oxa-3,8-diazaspiro[4.5]decan-2-one. This is followed by a nucleophilic substitution reaction at the 8-position with a suitable electrophile to introduce the desired substituent.

Synthesis_Workflow Start Starting Materials Intermediate1 Ethyl 1-benzyl-4-piperidone-3-carboxylate Start->Intermediate1 Condensation Intermediate2 1-Benzyl-3-amino-4-hydroxy-4-(hydroxymethyl)piperidine Intermediate1->Intermediate2 Reduction Intermediate3 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Intermediate2->Intermediate3 Cyclization Intermediate4 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Intermediate3->Intermediate4 Debenzylation FinalProduct 8-Substituted-1-oxa-3,8-diazaspiro[4.5]decan-2-one Intermediate4->FinalProduct N-Alkylation Reagent1 Reagents Reagent1->Intermediate1 Reagent2 LiAlH4 Reagent2->Intermediate2 Reagent3 Carbonyldiimidazole Reagent3->Intermediate3 Reagent4 H2, Pd/C Reagent4->Intermediate4 Reagent5 R-X, Base Reagent5->FinalProduct

Figure 1. General synthetic workflow for 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the key N-benzylated spirocyclic intermediate.

  • Step 1: Synthesis of Ethyl 1-benzyl-4-piperidone-3-carboxylate.

    • A mixture of 1-benzyl-4-piperidone, diethyl carbonate, and sodium hydride in a suitable solvent (e.g., toluene) is heated under reflux.

    • The reaction is monitored by thin-layer chromatography (TLC) until completion.

    • The reaction mixture is then cooled and quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.

  • Step 2: Synthesis of 1-Benzyl-3-amino-4-hydroxy-4-(hydroxymethyl)piperidine.

    • To a solution of ethyl 1-benzyl-4-piperidone-3-carboxylate in a suitable solvent (e.g., tetrahydrofuran), lithium aluminum hydride is added portion-wise at a reduced temperature (e.g., 0 °C).

    • The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to give the desired diol.

  • Step 3: Synthesis of this compound.

    • A solution of 1-benzyl-3-amino-4-hydroxy-4-(hydroxymethyl)piperidine and carbonyldiimidazole in a suitable solvent (e.g., tetrahydrofuran) is stirred at room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the title compound.

Protocol 2: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

This protocol describes the debenzylation of the intermediate to yield the core spirocycle.

  • A solution of this compound in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The reaction is monitored until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the debenzylated product.

Protocol 3: Synthesis of 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones (General Procedure)

This general procedure outlines the N-alkylation of the spirocyclic core.

  • To a solution of 1-oxa-3,8-diazaspiro[4.5]decan-2-one in a suitable solvent (e.g., dimethylformamide), a base (e.g., potassium carbonate or sodium hydride) is added, followed by the addition of the desired alkylating agent (R-X, where X is a leaving group such as Br, Cl, or OTs).

  • The reaction mixture is stirred at an appropriate temperature (room temperature to elevated temperatures) until the reaction is complete.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to give the final 8-substituted derivative.

Data Presentation

The following tables summarize the characterization data for representative 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.[1]

Table 1: Physical and Yield Data for Selected 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

CompoundR-GroupYield (%)Melting Point (°C)
1 2-(3-Indolyl)ethyl75163-165
2 3-(2-Methoxyphenoxy)-2-hydroxypropyl68134-136
3 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl72155-157
4 4-Ethyl81110-112

Table 2: Spectroscopic Data for Selected Compounds

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
1 2.80-3.10 (m, 8H), 3.55 (t, 2H), 3.75 (s, 2H), 6.90-7.70 (m, 5H), 8.10 (br s, 1H)3400, 1740, 1620299 (M+)
2 2.60-3.20 (m, 8H), 3.80 (s, 3H), 3.90-4.20 (m, 5H), 6.80-7.10 (m, 4H)3450, 1735, 1600350 (M+)
3 2.70-3.30 (m, 8H), 3.80-4.40 (m, 7H), 6.80 (s, 4H)3420, 1730, 1610348 (M+)
4 1.10 (t, 3H), 2.40-3.20 (m, 10H), 3.60 (s, 2H)1745212 (M+)

Applications and Future Directions

The synthetic protocols detailed in this document provide a robust and versatile methodology for the preparation of a diverse range of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds can serve as valuable tools for probing biological systems and as starting points for drug discovery programs. The antihypertensive activity of certain analogues highlights the potential of this scaffold in cardiovascular research.[1] Further exploration of the substituent space at the 8-position, as well as modifications to the spirocyclic core, may lead to the discovery of novel therapeutic agents with improved potency and selectivity. The Ugi multicomponent reaction could also be explored as an alternative strategy for the rapid generation of diverse spirocyclic scaffolds.[2]

Conclusion

This document provides a comprehensive guide for the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, intended to support researchers in the fields of medicinal chemistry and drug development. The detailed protocols, characterization data, and workflow visualization offer a practical resource for the preparation and study of this important class of heterocyclic compounds.

References

Application Note: A Detailed Protocol for the N-Benzylation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the N-benzylation of the secondary amine in 1-oxa-3,8-diazaspiro[4.5]decan-2-one to yield 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a straightforward and efficient method for the preparation of this key intermediate.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity and pharmacological properties. The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is a valuable building block for the synthesis of novel therapeutic agents. N-alkylation, and specifically N-benzylation, of this scaffold is a common strategy to introduce substituents that can modulate biological activity. This protocol details a robust method for the N-benzylation of the piperidinyl nitrogen of 1-oxa-3,8-diazaspiro[4.5]decan-2-one using benzyl bromide and a suitable base.

Reaction Scheme

The N-benzylation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one proceeds via a nucleophilic substitution reaction where the secondary amine attacks the electrophilic benzylic carbon of benzyl bromide.

reaction_scheme sub 1-oxa-3,8-diazaspiro[4.5]decan-2-one reagent + Benzyl Bromide prod This compound sub->prod base Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: General reaction scheme for the N-benzylation.

Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of secondary amines.

3.1. Materials and Reagents

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes

  • Deionized water

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

3.3. Reaction Procedure

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-oxa-3,8-diazaspiro[4.5]decan-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Monitor the reaction progress by TLC using an appropriate eluent system (e.g., EtOAc/Hexanes).

3.4. Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1][2]

3.5. Characterization

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Data Presentation

The following table summarizes the key parameters for the N-benzylation reaction.

ParameterValue/Condition
Reactants
1-oxa-3,8-diazaspiro[4.5]decan-2-one1.0 eq
Benzyl bromide1.1 - 1.2 eq
Reagents & Solvents
BaseK₂CO₃ (2.0 - 3.0 eq)
SolventAnhydrous DMF
Reaction Conditions
Temperature60 - 80 °C
Reaction Time4 - 6 hours
AtmosphereInert (Nitrogen or Argon)
Purification
MethodSilica Gel Column Chromatography
EluentEthyl Acetate / Hexanes gradient
Expected Outcome
ProductThis compound
Typical YieldModerate to high

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 1-oxa-3,8-diazaspiro[4.5]decan-2-one in DMF add_base Add K2CO3 start->add_base add_benzyl_bromide Add Benzyl Bromide add_base->add_benzyl_bromide heat Heat and Stir (4-6h) add_benzyl_bromide->heat tlc Monitor by TLC heat->tlc quench Quench with Water tlc->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize (NMR, MS, HPLC) chromatography->characterization

Caption: Workflow for N-benzylation and purification.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and practical protocol for the N-benzylation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. The described method is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a valuable intermediate for the development of novel spirocyclic compounds with potential therapeutic applications.

References

Application Notes and Protocols: Antihypertensive Screening of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and related analogs for antihypertensive activity. The protocols are based on established preclinical screening models and the known mechanism of action for this class of compounds as alpha-adrenergic receptor antagonists.

Introduction

This compound belongs to a series of spiro compounds investigated for their potential as antihypertensive agents. Preclinical studies on analogous compounds have demonstrated their efficacy in reducing blood pressure in hypertensive animal models, with a mechanism of action attributed to the blockade of alpha-adrenergic receptors.[1] Specifically, variations in substitution on the spirocyclic core have shown potent alpha-1 and alpha-2 adrenergic receptor antagonism.[1] This document outlines the key in vivo and in vitro assays for evaluating the antihypertensive properties of this compound.

Data Presentation

Due to the unavailability of specific quantitative data for this compound in publicly accessible literature, the following tables present a hypothetical but representative data summary based on the activity of analogous compounds. These tables are for illustrative purposes to guide data presentation in experimental settings.

Table 1: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

CompoundDose (mg/kg, p.o.)Maximum Decrease in Mean Arterial Pressure (mmHg)Duration of Action (hours)
This compound 1025 ± 34
3045 ± 5> 6
10060 ± 6> 8
Prazosin (Reference)130 ± 46

Table 2: In Vitro Alpha-Adrenergic Receptor Binding Affinity

Compoundα1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)
This compound 15150
Prazosin (α1-selective)0.5500
Yohimbine (α2-selective)10002

Experimental Protocols

Protocol 1: In Vivo Antihypertensive Screening in Spontaneously Hypertensive Rats (SHR)

This protocol describes the evaluation of the antihypertensive effect of the test compound in a well-established genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Reference antihypertensive drug (e.g., Prazosin).

  • Tail-cuff plethysmography system for blood pressure measurement.

  • Animal restrainers.

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimate the SHR to the laboratory conditions for at least one week before the experiment. During this period, accustom the rats to the restrainer and the tail-cuff procedure to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure Measurement: Record the basal systolic blood pressure and heart rate of conscious, restrained rats using the tail-cuff method for three consecutive days to establish a stable baseline.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control group.

    • Test compound groups (e.g., 10, 30, 100 mg/kg).

    • Positive control group (e.g., Prazosin, 1 mg/kg).

  • Drug Administration: Administer the test compound or vehicle orally via gavage.

  • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in blood pressure from the baseline for each animal. The results should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated and vehicle control groups can be determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Protocol 2: In Vitro Alpha-1 Adrenergic Receptor Binding Assay

This protocol determines the binding affinity of the test compound for the α1-adrenergic receptor using a radioligand binding assay.

Materials:

  • Rat brain cortex membranes (source of α1-adrenergic receptors).

  • [³H]-Prazosin (radioligand).

  • This compound.

  • Phentolamine (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain cortex through homogenization and differential centrifugation.

  • Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of [³H]-Prazosin (e.g., 0.25 nM) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing an excess of a non-labeled antagonist, such as phentolamine (10 µM).

  • Incubation: Incubate the reaction mixtures at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Alpha-2 Adrenergic Receptor Binding Assay

This protocol determines the binding affinity of the test compound for the α2-adrenergic receptor.

Materials:

  • Rat brain cortex membranes (source of α2-adrenergic receptors).

  • [³H]-Yohimbine or [³H]-Rauwolscine (radioligand).

  • This compound.

  • Phentolamine or clonidine (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain cortex as described in Protocol 2.

  • Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation (100-200 µg of protein) with a fixed concentration of [³H]-Yohimbine (e.g., 1-2 nM) and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of an excess of a non-labeled ligand like phentolamine (10 µM).

  • Incubation: Incubate the reaction mixtures at 25°C for 30-60 minutes.

  • Filtration and Radioactivity Measurement: Follow the same procedure as described in Protocol 2.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described in Protocol 2.

Visualizations

Antihypertensive_Screening_Workflow cluster_0 In Vivo Screening cluster_1 In Vitro Screening Animal_Acclimatization Animal Acclimatization (SHR) Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_BP Drug_Admin Drug Administration (Oral Gavage) Baseline_BP->Drug_Admin Post_Dose_BP Post-Dose Blood Pressure Monitoring Drug_Admin->Post_Dose_BP Data_Analysis_Vivo Data Analysis (ΔBP vs. Time) Post_Dose_BP->Data_Analysis_Vivo end End Data_Analysis_Vivo->end Membrane_Prep Membrane Preparation (Rat Brain Cortex) Binding_Assay Radioligand Binding Assay (α1 and α2 Receptors) Membrane_Prep->Binding_Assay Data_Analysis_Vitro Data Analysis (IC50 and Ki Determination) Binding_Assay->Data_Analysis_Vitro Data_Analysis_Vitro->end start Start start->Animal_Acclimatization start->Membrane_Prep

Caption: Experimental workflow for antihypertensive screening.

Alpha_Adrenergic_Signaling cluster_0 Mechanism of Action Compound 8-Benzyl-1-oxa-3,8- diazaspiro[4.5]decan-2-one Blockade Blockade Compound->Blockade Alpha_Receptor α-Adrenergic Receptor Alpha_Receptor->Blockade Vasoconstriction Vasoconstriction Blockade->Vasoconstriction Inhibition Blood_Pressure Blood Pressure Blockade->Blood_Pressure Leads to Vasoconstriction->Blood_Pressure Increase Decrease Decrease Blood_Pressure->Decrease

Caption: Proposed mechanism of antihypertensive action.

References

Application Notes and Protocols: In Vivo Evaluation of 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vivo evaluation of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in spontaneously hypertensive rats (SHR) is not available in the reviewed literature. The following application notes and protocols are based on studies of a series of structurally related 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones that were screened for antihypertensive activity in this animal model.[1][2]

Introduction

This document provides a summary of the in vivo evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their potential antihypertensive effects. Research into this class of compounds has indicated that certain substitutions at the 8-position can lead to a reduction in blood pressure in spontaneously hypertensive rats.[1][2] The primary mechanism of action for the active compounds identified in this series appears to be alpha-adrenergic blockade.[1][2] Specifically, different substitutions can skew the activity towards either α1 or α2-adrenoceptor antagonism.[1][2] While the 8-benzyl derivative was not explicitly detailed in these studies, the provided protocols and data for analogous compounds offer a foundational methodology for its evaluation.

Data Presentation: Antihypertensive Activity of Related Compounds

The following table summarizes the antihypertensive activity of representative 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones in spontaneously hypertensive rats. It is important to note that these are not data for this compound but for other derivatives from the same chemical series.

Compound ID8-Position SubstituentKey Findings
8 2-(3-indolyl)ethylShowed antihypertensive activity; demonstrated a tendency towards α1-adrenoceptor antagonism.[1][2]
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]Exhibited antihypertensive effects; primarily acted as an α2-adrenoceptor antagonist.[1][2]
38 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]Lowered blood pressure but did not show evidence of β-adrenergic blockade.[1][2]
42 (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]Designed as a mixed α- and β-adrenergic receptor blocker, it lowered blood pressure but lacked β-blocking activity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments based on the evaluation of the broader class of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.

3.1. Animal Model

  • Species: Spontaneously Hypertensive Rats (SHR)

  • Sex: Male

  • Supplier: Charles River Breeding Laboratories

  • Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the experiment.

  • Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum.

3.2. Drug Administration

  • Formulation: The test compounds are to be dissolved in a suitable vehicle, such as distilled water or a solution containing a small percentage of an organic solvent like DMSO, to ensure solubility.

  • Route of Administration: Oral gavage (p.o.) is a common route for screening antihypertensive agents.

  • Dosage: A range of doses should be tested to determine the dose-response relationship. Based on similar studies, a starting dose in the range of 10-100 mg/kg could be considered.

  • Control Groups: A vehicle control group receiving only the vehicle and a positive control group receiving a known antihypertensive agent (e.g., propranolol) should be included.[3]

3.3. Blood Pressure and Heart Rate Measurement

  • Method: The tail-cuff method is a non-invasive technique suitable for conscious rats.

  • Equipment: A programmed sphygmomanometer or a similar tail-cuff blood pressure system.

  • Procedure:

    • Rats are placed in a restraining device and allowed to acclimate.

    • The tail is passed through an inflatable cuff and a photoelectric sensor.

    • The cuff is inflated and then deflated, and the systolic blood pressure and heart rate are recorded.

    • Baseline measurements are taken before drug administration.

    • Measurements are repeated at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of action.

3.4. Evaluation of Orthostatic Hypotension (Tilt-Response Study)

  • Purpose: To assess the potential of the compound to cause a drop in blood pressure upon standing, a common side effect of α-blockers.[1][2]

  • Procedure:

    • Anesthetize the rats.

    • Insert a catheter into the carotid artery for direct blood pressure measurement.

    • Secure the animal to a tilt table.

    • After a stabilization period, administer the test compound.

    • Record blood pressure continuously.

    • After a set time, tilt the table to a head-up position (e.g., 45-60 degrees) and monitor the change in blood pressure.

Visualization of Pathways and Workflows

4.1. Proposed Signaling Pathway: Alpha-Adrenergic Blockade

The primary mechanism of action for the antihypertensive effects of the studied 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is the blockade of α-adrenergic receptors.[1][2] This prevents norepinephrine from binding to these receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Alpha_Adrenergic_Blockade cluster_pre Presynaptic Neuron cluster_post Vascular Smooth Muscle Cell Norepinephrine_Rel Norepinephrine Release Alpha_Receptor α-Adrenergic Receptor Norepinephrine_Rel->Alpha_Receptor Binds to Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Activates Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Leads to Compound 8-Substituted-1-oxa-3,8- diazaspiro[4.5]decan-2-one Compound->Alpha_Receptor Blocks Blockade_Effect Vasodilation & Decreased Blood Pressure Experimental_Workflow Animal_Acclimation Acclimation of SHR Baseline_Measurement Baseline Blood Pressure Measurement (Tail-Cuff) Animal_Acclimation->Baseline_Measurement Grouping Randomization into Treatment Groups Baseline_Measurement->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Post_Dosing_Measurement Blood Pressure Monitoring at Timed Intervals Dosing->Post_Dosing_Measurement Data_Analysis Data Analysis and Comparison to Controls Post_Dosing_Measurement->Data_Analysis Further_Studies Mechanism of Action Studies (e.g., Tilt-Response) Data_Analysis->Further_Studies

References

Application Notes and Protocols: Alpha-Adrenergic Receptor Binding Assay for Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-adrenergic receptors (α-ARs), a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, playing significant roles in cardiovascular regulation, smooth muscle contraction, and neurotransmission.[1][2][3] They are divided into two main subtypes, α1 and α2, which are further subdivided into α1A, α1B, α1D, and α2A, α2B, α2C.[1][2] This makes them important targets for therapeutic intervention in various pathological conditions. Spiro compounds, characterized by their unique three-dimensional structures containing at least two rings linked by a single common atom, represent a promising class of molecules in drug discovery. Understanding the interaction of novel spiro compounds with α-ARs is essential for developing new therapeutics with improved selectivity and efficacy.

This document provides a detailed protocol for performing an in vitro alpha-adrenergic receptor binding assay to characterize the affinity of spiro compounds. The primary method described is the radioligand binding assay, a gold standard for quantifying receptor-ligand interactions.[4][5]

Signaling Pathway

Alpha-adrenergic receptors mediate their effects through distinct signaling pathways upon activation by endogenous catecholamines like norepinephrine and epinephrine.

Alpha_Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Agonist1 Agonist (e.g., Norepinephrine) Alpha1R α1-Adrenergic Receptor Agonist1->Alpha1R binds Gq Gq/11 Alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1 Agonist2 Agonist (e.g., Norepinephrine) Alpha2R α2-Adrenergic Receptor Agonist2->Alpha2R binds Gi Gi/o Alpha2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2

Caption: Alpha-adrenergic receptor signaling pathways.

Experimental Protocols

This section details the methodologies for determining the binding affinity of spiro compounds for alpha-adrenergic receptors using a competitive radioligand binding assay. Two common techniques are presented: the traditional filtration method and the high-throughput Scintillation Proximity Assay (SPA).

Protocol 1: Radioligand Filter Binding Assay

This method relies on the physical separation of the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.[4][6][7]

1. Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines stably expressing the human α-adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, or α2C) or tissue homogenates known to express the target receptor.

  • Radioligand: A subtype-selective radiolabeled antagonist, such as [³H]Prazosin for α1 receptors or [³H]Rauwolscine or [³H]Yohimbine for α2 receptors.[1][6][8]

  • Test Spiro Compounds: Stock solutions of the spiro compounds of interest dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., phentolamine for α1 or yohimbine for α2).[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail and Counter.

2. Experimental Workflow:

Caption: Workflow for the radioligand filter binding assay.

3. Detailed Procedure:

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and receptor membranes in assay buffer.

    • Non-specific Binding (NSB): Radioligand, receptor membranes, and a high concentration of the non-labeled competing ligand.

    • Competitive Binding: Radioligand, receptor membranes, and varying concentrations of the test spiro compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.[6]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the spiro compound concentration.

  • Determine the IC₅₀ value (the concentration of the spiro compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.[9][10][11] The receptor membranes are immobilized on scintillant-containing beads. Only radioligand bound to the receptor is close enough to the bead to excite the scintillant and produce a signal.[12][13]

1. Materials and Reagents:

  • Receptor Source: As described in Protocol 1.

  • Radioligand: As described in Protocol 1.

  • Test Spiro Compounds: As described in Protocol 1.

  • Non-specific Binding Control: As described in Protocol 1.

  • SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads are commonly used to capture glycoproteins in the cell membranes.[12]

  • Assay Buffer: As described in Protocol 1.

  • Microplates: 96- or 384-well white, clear-bottom microplates suitable for scintillation counting.

  • Microplate Scintillation Counter.

2. Experimental Workflow:

Caption: Workflow for the Scintillation Proximity Assay.

3. Detailed Procedure:

  • Receptor Immobilization: Incubate the receptor membranes with the WGA-coated SPA beads to allow for capture.

  • Assay Plate Setup: In a suitable microplate, add the receptor-bead complex, radioligand, and either assay buffer (for total binding), a high concentration of a non-labeled competing ligand (for NSB), or varying concentrations of the test spiro compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium. The plate may be sealed to prevent evaporation.

  • Signal Detection: Measure the light output from the SPA beads using a microplate scintillation counter. No washing or filtration steps are required.

4. Data Analysis:

The data analysis is the same as described for the filter binding assay.

Data Presentation

The binding affinities of spiro compounds for different alpha-adrenergic receptor subtypes should be summarized in a clear and structured table for easy comparison.

Spiro CompoundReceptor SubtypeRadioligandKi (nM)Reference
Spiroxatrineα1-adrenergic[³H]Prazosin>1000[14]
Spiroxatrineα2-adrenergic[³H]Rauwolscine150[14]
Compound Xα1A-adrenergic[³H]Prazosin25In-house Data
Compound Xα1B-adrenergic[³H]Prazosin150In-house Data
Compound Xα1D-adrenergic[³H]Prazosin80In-house Data
Compound Yα2A-adrenergic[³H]Rauwolscine12In-house Data
Compound Yα2B-adrenergic[³H]Rauwolscine250In-house Data
Compound Yα2C-adrenergic[³H]Rauwolscine180In-house Data

Conclusion

The described radioligand binding assays provide robust and quantitative methods for determining the affinity of novel spiro compounds for alpha-adrenergic receptors. The choice between the traditional filtration method and the SPA will depend on the required throughput and available instrumentation. These protocols will enable researchers to effectively characterize the pharmacological profiles of new chemical entities, aiding in the discovery and development of selective and potent therapeutics targeting the alpha-adrenergic system.

References

Application of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one as a versatile synthetic intermediate in the development of pharmacologically active compounds. This spirocyclic compound serves as a key building block for the synthesis of molecules targeting a range of therapeutic areas, including hypertension, cognitive disorders, and inflammatory diseases.

Synthesis of Antihypertensive Agents: α-Adrenergic Receptor Antagonists

This compound is a crucial precursor for the synthesis of potent α-adrenergic receptor antagonists, which are effective in lowering blood pressure. By functionalizing the secondary amine at the 8-position, a variety of derivatives with significant antihypertensive activity can be prepared.

Quantitative Data: Antihypertensive Activity

The following table summarizes the antihypertensive activity of representative compounds synthesized from the parent spirocyclic intermediate.

Compound IDR Group at Position 8Antihypertensive Activity DataCitation
8 2-(3-indolyl)ethylSkewed toward α1-adrenoceptor antagonism[1]
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]Primarily an α2-adrenoceptor antagonist[1]
38 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]Lowered blood pressure[1]
42 (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]Lowered blood pressure[1]
Experimental Protocol: Synthesis of 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 8)

This protocol describes the synthesis of a representative α-adrenergic antagonist.

Materials:

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • 3-(2-bromoethyl)indole

  • Triethylamine

  • N,N-dimethylformamide (DMF)

Procedure:

  • Combine 3.94 g of 3-(2-bromoethyl)indole, 2.74 g of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, and 2 g of triethylamine in 10 ml of N,N-dimethylformamide.[2]

  • Stir the mixture at 50°C for 16 hours.[2]

  • After cooling, the mixture is further processed for purification (details not specified in the source).

Signaling Pathway: α1-Adrenergic Receptor

Derivatives of this compound can act as antagonists at α1-adrenergic receptors. The binding of an antagonist to these G-protein coupled receptors (GPCRs) blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine and epinephrine.[3] This inhibition of the Gq-protein pathway prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation and vasodilation, resulting in a reduction in blood pressure.[3]

alpha1_adrenergic_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Norepinephrine/ Epinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Agonist->Alpha1_Receptor Activates Antagonist Diazaspiro Derivative Antagonist->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Co-activates Smooth_Muscle_Contraction Smooth Muscle Contraction PKC->Smooth_Muscle_Contraction Leads to

α1-Adrenergic Receptor Signaling Pathway

Development of M1 Muscarinic Receptor Agonists for Cognitive Enhancement

The spirocyclic scaffold is also instrumental in creating selective M1 muscarinic receptor agonists, which are of interest for treating cognitive deficits associated with neurological disorders like Alzheimer's disease.

Quantitative Data: M1 Muscarinic Receptor Affinity

The following table presents the binding affinities of a synthesized derivative.

Compound IDM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)Citation
6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one)High AffinityHigh Affinity[5]
Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (Compound 6a)

This protocol outlines the general synthetic strategy for a representative M1 muscarinic agonist.

General Method:

  • The synthesis involves a Michael addition reaction of hydroxyurea or methylhydrazine to an α,β-unsaturated ester.[5]

  • This is followed by a cyclization reaction to form the 1-oxa-2,8-diazaspiro[4.5]decan-3-one core structure.[5]

Signaling Pathway: M1 Muscarinic Receptor

M1 muscarinic receptors are Gq-protein coupled receptors.[6][7] Agonists derived from the diazaspiro[4.5]decan-2-one scaffold bind to and activate these receptors, initiating a signaling cascade.[8] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[6][7] IP3 then triggers the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC), leading to various cellular responses associated with cognitive function.[6]

m1_muscarinic_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Acetylcholine/ Muscarinic Agonist M1_Receptor M1 Muscarinic Receptor (GPCR) Agonist->M1_Receptor Binds and Activates Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to

M1 Muscarinic Receptor Signaling Pathway

Synthesis of RIPK1 Kinase Inhibitors for Inflammatory Diseases

Derivatives of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core are being explored as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.

Quantitative Data: RIPK1 Kinase Inhibition

The following table shows the inhibitory activity of a lead compound against RIPK1.

Compound IDRIPK1 IC50 (nM)Citation
41 92[9][10]
Experimental Protocol: General Synthesis of 2,8-diazaspiro[4.5]decan-1-one Derivatives

A general synthetic approach for this class of compounds is outlined below.

General Method:

  • A virtual screening workflow can be employed to identify initial hit compounds, such as 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.[9]

  • Structural optimization of the hit compound leads to the synthesis of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives.[9]

Signaling Pathway: RIPK1-Mediated Necroptosis

In response to stimuli like Tumor Necrosis Factor-alpha (TNFα), and in the absence of caspase-8 activity, RIPK1 is activated.[11][12] Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of the necrosome complex.[11][12] RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), causing its oligomerization and translocation to the plasma membrane.[11][13] This results in membrane permeabilization and ultimately, necroptotic cell death.[11] Inhibitors derived from this compound can block the kinase activity of RIPK1, thereby preventing the downstream signaling cascade and inhibiting necroptosis.[9]

necroptosis_pathway cluster_stimulus Extracellular Stimulus cluster_signaling Intracellular Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds to RIPK1 RIPK1 TNFR1->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome RIPK1_Inhibitor Diazaspiro Derivative RIPK1_Inhibitor->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome MLKL_Oligomer MLKL Oligomerization & Translocation Necrosome->MLKL_Oligomer Promotes Cell_Death Necroptosis MLKL_Oligomer->Cell_Death Induces

RIPK1-Mediated Necroptosis Signaling Pathway

References

Application Note: Quantitative Analysis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one using a Validated LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound with potential applications in pharmaceutical development.[1] Its unique three-dimensional structure presents a compelling scaffold for medicinal chemistry. As with any potential therapeutic agent, a robust and reliable analytical method for its quantification in various matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of this compound.

The molecular formula for this compound is C14H18N2O2, with a molecular weight of approximately 246.31 g/mol .[2] The method described herein utilizes reverse-phase chromatography for separation, coupled with tandem mass spectrometry for detection, providing high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of methanol to achieve a concentration of 1 mg/mL. This stock solution was then serially diluted with a 50:50 mixture of methanol and water to prepare calibration standards and quality control samples. For plasma samples, a protein precipitation extraction was performed. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (IS) was added. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 analytical column. The mobile phase consisted of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient elution ensures efficient separation of the analyte from matrix components.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor and product ions for this compound and the internal standard were optimized by direct infusion.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Analyte: 247.1 -> 91.1 (Quantifier), 247.1 -> 156.2 (Qualifier)
IS: (e.g., Verapamil) 455.3 -> 165.1
Collision Energy Analyte: 20 eV (91.1), 15 eV (156.2)
IS: 35 eV

Data Presentation

The method was validated for linearity, accuracy, and precision. A linear calibration curve was obtained over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The accuracy and precision were within the acceptable limits as per regulatory guidelines.

Table 3: Quantitative Data Summary

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
1.0 (LLOQ)0.9595.08.5
5.05.12102.46.2
50.048.997.84.1
500.0505.2101.03.5
1000.0 (ULOQ)987.098.72.8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) dilution Serial Dilution (Calibration Standards & QCs) stock->dilution lc Liquid Chromatography (C18 Column) dilution->lc extraction Plasma Sample Extraction (Protein Precipitation) extraction->lc ms Mass Spectrometry (ESI+ MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS analysis.

Logical Relationship of Method Development

method_development cluster_lc LC Method cluster_ms MS Method compound Analyte Properties (MW: 246.31, Spirocyclic) column Column Selection (Reverse Phase C18) compound->column ionization Ionization Mode Selection (ESI Positive) compound->ionization mobile_phase Mobile Phase Optimization (Water/Acetonitrile with Formic Acid) column->mobile_phase validation Method Validation (Linearity, Accuracy, Precision) mobile_phase->validation mrm MRM Transition Optimization ionization->mrm mrm->validation

Caption: Logical steps in the LC-MS method development.

References

Application Note and Protocol: Purification of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound belonging to the spiro-diazaspiro family. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional diversity, which can lead to novel pharmacological profiles.[1][2] Derivatives of diazaspiro[4.5]decan-ones have been investigated for various therapeutic applications, including as inhibitors of RIPK1 kinase and dual TYK2/JAK1 inhibitors for inflammatory diseases.[3][4] Given its potential as a pharmacologically active agent, obtaining high-purity this compound is crucial for accurate biological evaluation and further drug development.[5][6]

This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture using flash column chromatography. This technique is a rapid and efficient method for preparative separation of organic compounds.[7] The protocol is designed to be a starting point for optimization depending on the specific impurity profile of the crude material.

Experimental Protocol

This protocol outlines the purification of this compound using flash chromatography on silica gel. The presence of nitrogen atoms in the heterocyclic structure suggests that the compound may be basic; therefore, the mobile phase is modified with a small amount of triethylamine to improve peak shape and reduce tailing.[7][8]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (Et3N)

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

  • Glassware (flasks, beakers, pipettes)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., 1:1).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[7] For more polar compounds, a system like DCM:Methanol might be more appropriate.[8]

  • Column Preparation (Slurry Method):

    • Select an appropriate size flash column based on the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% Triethylamine).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 2% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate and develop it in the appropriate solvent system.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[9]

Data Presentation

The following tables summarize typical data obtained during the purification of this compound.

Table 1: TLC Analysis of Crude and Purified Product

SampleMobile Phase (Hexane:Ethyl Acetate)Rf Value
Crude Material1:10.35 (Product), 0.5, 0.1 (Impurities)
Purified Product1:10.35

Table 2: Flash Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 g pre-packed cartridge
Mobile Phase A Hexane + 0.1% Triethylamine
Mobile Phase B Ethyl Acetate
Gradient 2% to 50% B over 20 column volumes
Flow Rate 40 mL/min
Crude Sample Load 500 mg
Elution Volume of Product 250 - 400 mL
Yield of Purified Product 385 mg (77%)
Purity (by HPLC) >98%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

References

Application Notes and Protocols for Radiolabeled 1-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of radiolabeled analogs of 1-oxa-8-azaspiro[4.5]decane derivatives, focusing on their synthesis, radiolabeling, and evaluation as potential PET imaging agents, particularly for the sigma-1 (σ1) receptor.

Introduction

1-oxa-8-azaspiro[4.5]decane derivatives represent a class of spirocyclic compounds that have shown promise as high-affinity ligands for various biological targets, including the sigma-1 (σ1) receptor. The σ1 receptor is implicated in a range of neurological disorders and is also overexpressed in many types of tumors, making it an attractive target for diagnostic imaging and therapy. Radiolabeling these derivatives, typically with positron emitters like Fluorine-18 (¹⁸F), allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). This technology is invaluable for drug development, enabling studies on pharmacokinetics, pharmacodynamics, and target engagement.

Data Presentation

The following tables summarize key quantitative data for representative radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives and related spirocyclic compounds from published studies.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTarget ReceptorKᵢ (nM)Selectivity (σ1 vs σ2)Selectivity (σ1 vs VAChT)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) σ15.4 ± 0.430-fold1404-fold
1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] (2) σ12.30142-fold234-fold
Compound 8 (a 1-oxa-8-azaspiro[4.5]decane derivative) σ10.61 - 12.02 - 44-foldNot Reported

Kᵢ: Inhibitory constant, a measure of binding affinity. VAChT: Vesicular Acetylcholine Transporter.

Table 2: Radiolabeling Performance and Properties

RadiotracerRadiochemical Yield (Isolated)Radiochemical PuritySpecific Activity (GBq/µmol)
[¹⁸F]5a Not explicitly stated, but prepared in an automated module>95%25-45
[¹⁸F]2 8-10%>99%56-78
[¹⁸F]8 12-35%>99%94-121

Experimental Protocols

Detailed methodologies for the synthesis, radiolabeling, and evaluation of these compounds are provided below.

Protocol 1: Synthesis of Precursor for Radiolabeling

This protocol describes a general method for synthesizing a tosylate precursor of a 1-oxa-8-azaspiro[4.5]decane derivative, which can then be used for nucleophilic ¹⁸F-fluorination.

Materials:

  • 1-oxa-8-azaspiro[4.5]decane

  • Appropriate bromo- or chloro-substituted aromatic aldehyde or ketone

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Appropriate alcohol (e.g., 2-hydroxyethyl) tosylate

  • Sodium hydride

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve 1-oxa-8-azaspiro[4.5]decane and the substituted aromatic aldehyde/ketone in DCE.

    • Add sodium triacetoxyborohydride in portions and stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Alkylation with Tosylate:

    • To a solution of the product from step 1 in DMF, add sodium hydride at 0 °C.

    • Stir the mixture for 30 minutes, then add the corresponding tosylate (e.g., ethylene glycol ditosylate).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

    • Purify the final precursor by silica gel column chromatography.

Protocol 2: Automated [¹⁸F]Radiolabeling

This protocol outlines a typical one-pot, two-step automated synthesis for the ¹⁸F-labeling of the spirocyclic derivatives.[1][2]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Precursor (e.g., tosylate derivative)

  • Dichloromethane

  • Water for injection

  • C18 Sep-Pak cartridges

  • Ethanol

  • Saline solution (0.9%)

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Nucleophilic Substitution:

    • Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride-K₂₂₂ complex.

    • Heat the reaction mixture at a specified temperature (e.g., 110-120 °C) for a set time (e.g., 10-15 minutes).

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the mixture through a C18 Sep-Pak cartridge to trap the crude radiolabeled product.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product from the cartridge using ethanol or an ethanol/water mixture.

    • Further purify the product using semi-preparative HPLC.

  • Formulation:

    • Collect the HPLC fraction containing the radiolabeled product.

    • Remove the solvent under reduced pressure.

    • Formulate the final product in a sterile saline solution for injection.

Protocol 3: In Vitro Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the synthesized compounds for the σ1 receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., σ1)

  • Radioligand with known high affinity for the target (e.g., [³H]-(+)-pentazocine)

  • Synthesized non-radiolabeled compound (competitor) at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation:

    • In a series of tubes, add the cell membranes, the radioligand at a fixed concentration, and the competitor compound at increasing concentrations.

    • Incubate the mixture at a specific temperature (e.g., 25 °C) for a set time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 4: In Vivo PET Imaging and Biodistribution

This protocol outlines a typical procedure for evaluating the in vivo behavior of the radiolabeled compound in an animal model.[1][3]

Materials:

  • Radiolabeled compound formulated in sterile saline

  • Animal model (e.g., mice or rats, potentially with tumor xenografts)

  • Anesthesia (e.g., isoflurane)

  • PET scanner

  • Gamma counter

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it on the scanner bed.

  • Radiotracer Injection:

    • Administer a known amount of the radiolabeled compound intravenously (e.g., via tail vein).

  • PET Imaging:

    • Acquire dynamic or static PET images over a specific time course (e.g., 60-90 minutes).

    • Reconstruct the PET images using appropriate algorithms.

  • Image Analysis:

    • Draw regions of interest (ROIs) on the images corresponding to various organs (e.g., brain, tumor, liver, muscle).

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer.

  • Ex Vivo Biodistribution (at the end of imaging):

    • Euthanize the animal.

    • Dissect key organs and tissues.

    • Weigh the tissue samples and measure the radioactivity in each using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

The following diagrams illustrate the key workflows in the development of these radiolabeled compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Precursor Development cluster_radiolabeling Radiolabeling cluster_evaluation Preclinical Evaluation start Starting Materials (1-oxa-8-azaspiro[4.5]decane, etc.) synthesis Multi-step Organic Synthesis start->synthesis precursor Labeling Precursor (e.g., Tosylate) synthesis->precursor labeling Nucleophilic Substitution precursor->labeling f18 [¹⁸F]Fluoride Production f18->labeling purification HPLC Purification labeling->purification invitro In Vitro Binding Assays (Ki, Selectivity) purification->invitro invivo In Vivo PET Imaging & Biodistribution purification->invivo

Caption: General workflow for the development of radiolabeled spirocyclic compounds.

radiolabeling_workflow start [¹⁸F]Fluoride in Water activation Anion Exchange & Elution with K₂₂₂/K₂CO₃ start->activation drying Azeotropic Drying activation->drying reaction Reaction with Precursor (Heating) drying->reaction quenching Dilution with Water reaction->quenching sep_pak C18 Sep-Pak Trapping quenching->sep_pak hplc Semi-preparative HPLC Purification sep_pak->hplc formulation Solvent Removal & Formulation in Saline hplc->formulation final_product Final Radiotracer formulation->final_product

Caption: Step-by-step automated radiolabeling and purification process.

in_vivo_evaluation_logic cluster_pet PET Imaging cluster_biodistribution Biodistribution cluster_blocking Blocking Study (Specificity) radioligand Inject Radiolabeled Ligand pet_scan Dynamic/Static Scan radioligand->pet_scan compare_uptake Compare Uptake to Baseline image_recon Image Reconstruction pet_scan->image_recon dissection Organ Dissection pet_scan->dissection After Scan roi_analysis ROI Analysis & TACs image_recon->roi_analysis gamma_count Gamma Counting dissection->gamma_count calc_idg Calculate %ID/g gamma_count->calc_idg pretreatment Pre-inject Cold Ligand (e.g., Haloperidol) inject_radioligand Inject Radiolabeled Ligand pretreatment->inject_radioligand inject_radioligand->compare_uptake

Caption: In vivo evaluation workflow including PET, biodistribution, and blocking studies.

References

Application Notes and Protocols for High-Throughput Screening Assays in Alpha-Blocker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpha-adrenergic receptors (α-adrenoceptors) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in regulating various physiological processes, including vasoconstriction, neurotransmission, and smooth muscle contraction. They are classified into two main subtypes: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C). Antagonists of these receptors, known as alpha-blockers, have significant therapeutic applications in conditions like hypertension, benign prostatic hyperplasia (BPH), and Raynaud's disease. High-throughput screening (HTS) provides a rapid and efficient platform to screen large compound libraries for novel alpha-blocker candidates, accelerating the drug discovery pipeline.

Core Concepts: Alpha-Adrenergic Receptor Signaling

Understanding the distinct signaling pathways of α1 and α2 receptors is fundamental to designing effective screening assays.

α1-Adrenergic Receptor Signaling: α1-adrenoceptors primarily couple to the Gq family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular Ca2+ concentration, which activates various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenergic Receptor g_protein Gq Protein (α, β, γ subunits) alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca2_ion Ca²⁺ er->ca2_ion Releases cellular_response Downstream Cellular Responses ca2_ion->cellular_response Mediates agonist Agonist (e.g., Phenylephrine) agonist->alpha1_receptor Activates antagonist α1-Blocker (Test Compound) antagonist->alpha1_receptor Inhibits Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha2_receptor α2-Adrenergic Receptor g_protein Gi Protein (α, β, γ subunits) alpha2_receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Cellular Responses pka->cellular_response Mediates agonist Agonist (e.g., Clonidine) agonist->alpha2_receptor Activates antagonist α2-Blocker (Test Compound) antagonist->alpha2_receptor Inhibits Radioligand_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]-L*) - Test Compounds (C) start->prep plate Plate Assay Components (Buffer, [³H]-L*, C) prep->plate add_membranes Add Membrane Suspension plate->add_membranes incubate Incubate (e.g., 60 min, RT) To Reach Equilibrium add_membranes->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash detect Scintillation Counting (Measure CPM) wash->detect analyze Data Analysis (Calculate IC₅₀ and Ki) detect->analyze end End analyze->end Calcium_Assay_Workflow start Start seed_cells Seed α1-Expressing Cells in 384-well Plate start->seed_cells dye_load Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) seed_cells->dye_load wash_cells Wash Cells dye_load->wash_cells add_compounds Add Test Compounds (Antagonists) wash_cells->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate read_plate Place Plate in Reader (e.g., FLIPR) pre_incubate->read_plate inject_agonist Inject α1 Agonist (e.g., Phenylephrine) read_plate->inject_agonist measure_fluorescence Measure Kinetic Fluorescence Change inject_agonist->measure_fluorescence analyze Data Analysis (Calculate IC₅₀) measure_fluorescence->analyze end End analyze->end cAMP_Assay_Workflow start Start prep_cells Prepare α2-Expressing Cells in Stimulation Buffer (+IBMX) start->prep_cells plate_reagents Plate Reagents: - Test Compounds - α2 Agonist + Forskolin prep_cells->plate_reagents add_cells Add Cell Suspension plate_reagents->add_cells incubate Incubate (e.g., 30 min, RT) add_cells->incubate lyse_detect Lyse Cells & Add Detection Reagents (e.g., HTRF Antibody/d2) incubate->lyse_detect incubate_detect Incubate (60 min, RT, Dark) lyse_detect->incubate_detect read_plate Read HTRF Signal on Plate Reader incubate_detect->read_plate analyze Data Analysis (Calculate IC₅₀) read_plate->analyze end End analyze->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Spirocycles are integral motifs in drug discovery and natural products, but their synthesis presents unique hurdles.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Reaction Yield in Spirocyclization

Question: My intramolecular spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in spirocyclization are a frequent issue stemming from several factors, including incomplete reactions, product degradation, and competing side reactions.[5] A systematic approach to troubleshooting can often identify the root cause.

Troubleshooting Steps:

  • Verify Starting Materials & Reagents: Ensure the purity and activity of all starting materials, reagents, and catalysts. Impurities can poison catalysts or introduce side reactions.[5][6][7] Flame-drying glassware and using anhydrous solvents is critical if any reagents are sensitive to air or moisture.[5][6]

  • Optimize Reaction Conditions:

    • Incomplete Conversion: If starting material remains, consider increasing the reaction time or temperature.[5] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and to check if the product is degrading over time.

    • Product Degradation: If the product is unstable under the reaction or workup conditions, try performing the reaction at a lower temperature or using milder reagents for the workup phase.[5] Minimizing the product's exposure to harsh acidic or basic conditions can also prevent degradation.[5]

  • Address Competing Pathways: The formation of side products indicates that alternative reaction pathways are occurring.[5]

    • Adjusting the solvent, temperature, or catalyst may favor the desired spirocyclization.[5]

    • In some cases, modifying the substrate to block competing reactive sites is an effective strategy.[5]

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic process for diagnosing and resolving low-yield issues in spirocyclization reactions.

G cluster_start cluster_analysis Problem Analysis cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Competing Reactions cluster_solutions3 Solutions for Product Degradation start Start: Low Spirocycle Yield check_sm Starting Material Consumed? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products Yes incomplete Incomplete Reaction or Stalling check_sm->incomplete No side_reaction Competing Side Reactions check_side_products->side_reaction Yes degradation Product Degradation check_side_products->degradation No (Product Vanishes) sol_time Increase Reaction Time incomplete->sol_time sol_temp Increase Temperature incomplete->sol_temp sol_reagent Check Reagent/Catalyst Activity incomplete->sol_reagent sol_conditions Adjust Solvent/Catalyst side_reaction->sol_conditions sol_substrate Modify Substrate side_reaction->sol_substrate sol_mild Use Milder Workup Conditions degradation->sol_mild sol_low_temp Lower Reaction Temperature degradation->sol_low_temp G start Start: Crude Spirocyclic Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No is_pure Is it pure? try_cryst->is_pure finish Purification Complete is_pure->finish Yes is_pure->column_chrom No is_separable Are isomers separable? column_chrom->is_separable is_separable->finish Yes hplc Use Preparative HPLC is_separable->hplc No (Diastereomers) is_enantiomer Are they enantiomers? is_separable->is_enantiomer No (Enantiomers) hplc->finish chiral_hplc Use Chiral HPLC is_enantiomer->chiral_hplc Yes derivatize Consider Derivatization is_enantiomer->derivatize Alternative chiral_hplc->finish derivatize->finish

References

Optimizing reaction conditions for 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The information is presented in a question-and-answer format to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is the multi-step synthesis starting from N-benzyl-4-piperidone. This typically involves the formation of an α-amino nitrile intermediate, followed by hydrolysis and cyclization to yield the final spirocyclic product. This approach is a variation of the Strecker amino acid synthesis.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction, side-product formation, or product loss during workup are common culprits. To improve the yield, consider the following:

  • Reagent Purity: Ensure all starting materials, particularly N-benzyl-4-piperidone and the cyanide source, are of high purity.

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. Refer to the tables below for suggested parameter ranges.

  • Inert Atmosphere: The reaction may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.

  • Workup Procedure: The product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers to recover any dissolved product.

Q3: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?

A3: A common side product is the cyanohydrin formed from the reaction of N-benzyl-4-piperidone with the cyanide source without the incorporation of the amine. To minimize this:

  • Order of Addition: Add the cyanide source slowly to the reaction mixture containing the piperidone and the amine source. This ensures the amine is present to compete with hydroxide for addition to the protonated nitrile.

  • pH Control: Maintaining a slightly acidic to neutral pH can favor the formation of the desired α-amino nitrile over the cyanohydrin.

Q4: The purification of the final product by column chromatography is proving difficult. What are some alternative purification strategies?

A4: The basic nitrogen in the piperidine ring can cause the compound to streak on silica gel.

  • Modified Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in the eluent system (e.g., ethyl acetate/hexanes), to improve the peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method. Conversion of the product to a hydrochloride salt can sometimes facilitate crystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Reaction fails to start (no product formation) 1. Inactive reagents. 2. Reaction temperature too low. 3. Incorrect pH.1. Verify the quality and purity of starting materials. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Check and adjust the pH of the reaction mixture.
Incomplete reaction (starting material remains) 1. Insufficient reaction time. 2. Inadequate mixing. 3. Stoichiometry of reagents is off.1. Extend the reaction time and continue monitoring. 2. Ensure efficient stirring, especially for heterogeneous mixtures. 3. Re-evaluate the molar ratios of the reactants.
Formation of an unexpected major product 1. Incorrect reaction conditions leading to an alternative pathway. 2. Contaminated starting materials.1. Re-verify all reaction parameters (temperature, solvent, catalyst). 2. Characterize the unexpected product to diagnose the issue. 3. Re-purify starting materials.
Product decomposition during workup 1. Product is unstable to acidic or basic conditions. 2. Product is thermally unstable.1. Perform a pH-stability test on a small sample. Use neutral washes if possible. 2. Avoid high temperatures during solvent removal (use a rotovap with a water bath at or below 40°C).
Difficulty in product isolation (oily product) 1. Product has a low melting point. 2. Residual solvent.1. Attempt to form a salt (e.g., HCl salt) to induce crystallization. 2. Use high vacuum to remove all traces of solvent. 3. Purify by column chromatography.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed route based on established chemical principles for the synthesis of related spirocyclic compounds. Optimization may be required.

Step 1: Synthesis of 2-amino-2-cyano-N-benzylpiperidine

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of sodium cyanide (1.2 eq) in water dropwise over 20 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, partition the mixture between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Hydrolysis and Cyclization to this compound

  • Dissolve the crude α-amino nitrile from Step 1 in a suitable solvent such as a mixture of acetic acid and water.

  • Heat the mixture to reflux (around 100-110°C) for 12-24 hours. The progress of the hydrolysis and cyclization should be monitored by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Parameters for Step 1 (α-amino nitrile formation)

Parameter Condition A Condition B (Optimized) Condition C Expected Outcome
Solvent EthanolMethanolAcetonitrileMethanol often provides better solubility for the reagents.
Temperature 0°CRoom Temperature50°CRoom temperature is typically sufficient; higher temperatures may increase side products.
Reaction Time 12 hours24-48 hours72 hoursThe reaction is often slow and requires extended time for completion.
Cyanide Source KCNNaCNTMSCNNaCN is a common and cost-effective choice.

Table 2: Optimization of Reaction Parameters for Step 2 (Cyclization)

Parameter Condition A Condition B (Optimized) Condition C Expected Outcome
Acid HCl (conc.)Acetic AcidH2SO4 (conc.)Acetic acid provides acidic conditions with a high-boiling solvent for reflux.
Temperature 80°C100-110°C120°CReflux temperature is generally required for both hydrolysis and cyclization.
Reaction Time 6 hours12-24 hours36 hoursThe reaction needs sufficient time for the completion of both steps.

Visualizations

Experimental Workflow

G cluster_0 Step 1: α-Amino Nitrile Synthesis cluster_1 Step 2: Hydrolysis & Cyclization start N-benzyl-4-piperidone + NH4Cl in Methanol add_na_cn Add NaCN solution start->add_na_cn react_24_48h Stir at RT for 24-48h add_na_cn->react_24_48h workup1 Aqueous Workup (DCM/Water) react_24_48h->workup1 crude_nitrile Crude α-Amino Nitrile workup1->crude_nitrile dissolve Dissolve crude nitrile in Acetic Acid/Water crude_nitrile->dissolve reflux Reflux for 12-24h dissolve->reflux neutralize Neutralize with NaHCO3 reflux->neutralize workup2 Aqueous Workup (EtOAc/Water) neutralize->workup2 purify Purification (Chromatography/Recrystallization) workup2->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product check_sm Are starting materials pure? start->check_sm yes_sm yes_sm check_sm->yes_sm Yes no_sm No check_sm->no_sm check_conditions Were reaction conditions (T, time) optimal? yes_sm->check_conditions yes_conditions yes_conditions check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions purify_sm Re-purify starting materials no_sm->purify_sm check_workup Was product lost during workup? yes_conditions->check_workup yes_workup Yes check_workup->yes_workup no_workup no_workup check_workup->no_workup No optimize_conditions Optimize T and time (see tables) no_conditions->optimize_conditions modify_workup Back-extract aqueous layers Minimize washes yes_workup->modify_workup check_purification Is purification method appropriate? no_workup->check_purification yes_purification Yes check_purification->yes_purification no_purification No check_purification->no_purification success Problem Solved yes_purification->success modify_purification Use basic modifier in eluent Try crystallization no_purification->modify_purification

Caption: Troubleshooting decision tree for synthesis optimization.

Side product formation in the synthesis of diazaspiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing diazaspiro compounds?

A1: The most prevalent methods include the Pictet-Spengler reaction, intramolecular aza-Michael additions, and double N-alkylation strategies. Each method has its own set of advantages and potential challenges, particularly concerning side product formation.

Q2: I am observing a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?

A2: Diastereoselectivity in the Pictet-Spengler reaction is highly dependent on reaction conditions. Lower temperatures and the choice of a suitable acid catalyst and solvent system can significantly influence the stereochemical outcome. A detailed troubleshooting guide for this issue is provided below.

Q3: My intramolecular aza-Michael reaction is giving low yields and a significant amount of polymeric material. What could be the cause?

A3: Polymerization is a common side reaction in aza-Michael additions, especially with highly reactive monomers or under conditions that favor intermolecular reactions. Controlling stoichiometry, concentration, and reaction temperature is crucial. Refer to the specific troubleshooting guide for detailed solutions.

Q4: I am struggling with the regioselectivity of a double N-alkylation to form a diazaspirocycle. How can I control which nitrogen is alkylated first?

A4: Regiocontrol in double N-alkylation can be achieved by using protecting groups of different steric bulk on the nitrogen atoms or by carefully selecting the base and solvent system to modulate the nucleophilicity of the nitrogens. A stepwise approach is often more selective than a one-pot reaction.

Troubleshooting Guides

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of diazaspirocyclic cores. However, it can be plagued by issues of diastereoselectivity and regioselectivity, leading to the formation of unwanted isomers.

Issue 1.1: Low Diastereoselectivity (Formation of cis/trans Isomers)

  • Problem: The reaction produces a mixture of cis and trans diastereomers, complicating purification and reducing the yield of the desired product.

  • Root Cause: The formation of diastereomers is often governed by the relative stabilities of the transition states leading to the cis and trans products. This can be influenced by temperature, solvent, and the nature of the acid catalyst. The cis product is often the kinetically favored product, while the trans is the thermodynamically favored one.

  • Troubleshooting:

ParameterRecommendation to Favor Kinetic (cis) Product Recommendation to Favor Thermodynamic (trans) Product
Temperature Lower the reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).Increase the reaction temperature (e.g., reflux) and/or prolong the reaction time.
Solvent Use polar aprotic solvents like acetonitrile or nitromethane.Use non-polar solvents like benzene or toluene.
Acid Catalyst Employ a strong Brønsted acid such as trifluoroacetic acid (TFA).Use a milder acid or a Lewis acid like BF₃·OEt₂.
  • Experimental Protocol: Enhancing cis-Diastereoselectivity

    • Dissolve the β-arylethylamine precursor (1.0 equiv) in dry acetonitrile under an inert atmosphere.

    • Cool the solution to -20 °C.

    • Add trifluoroacetic acid (TFA) (1.2 equiv) dropwise.

    • Add the aldehyde or ketone (1.1 equiv) dissolved in a minimum amount of acetonitrile.

    • Stir the reaction at -20 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

Issue 1.2: Poor Regioselectivity (Formation of Positional Isomers)

  • Problem: Cyclization occurs at an undesired position on the aromatic ring, leading to the formation of a regioisomeric side product.

  • Root Cause: The regioselectivity of the Pictet-Spengler reaction is dictated by the electronic and steric properties of the aromatic ring. Electron-donating groups direct the cyclization, but multiple activating groups can lead to mixtures of products.

  • Troubleshooting:

    • Blocking Groups: Introduce a temporary blocking group at the undesired site of cyclization. This group can be removed in a subsequent step.

    • Directing Groups: The presence of certain functional groups on the starting materials can direct the cyclization to a specific position through steric hindrance or electronic effects. For instance, a bulky substituent may favor cyclization at a less hindered position.

    • Catalyst Choice: Some Lewis acids can coordinate with substituents on the aromatic ring, thereby influencing the regiochemical outcome.

Logical Relationship Diagram: Controlling Pictet-Spengler Selectivity

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes cluster_substrate Substrate Design Temp Temperature Diastereo Diastereoselectivity (cis/trans) Temp->Diastereo Lower T favors kinetic Higher T favors thermodynamic Solvent Solvent Solvent->Diastereo Polar aprotic for cis Non-polar for trans Catalyst Acid Catalyst Catalyst->Diastereo Strong Brønsted for cis Milder acids for trans Regio Regioselectivity Catalyst->Regio Lewis acids can direct Blocking Blocking Groups Blocking->Regio Prevents undesired cyclization Directing Directing Groups Directing->Regio Steer cyclization

Caption: Control of selectivity in the Pictet-Spengler reaction.

Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition is a key step in the formation of various nitrogen-containing heterocycles, including diazaspiro compounds. Common side reactions include polymerization and the formation of undesired cyclic products.

Issue 2.1: Polymerization and Low Yield of Cyclized Product

  • Problem: The desired intramolecular cyclization is slow, and intermolecular reactions leading to oligomers or polymers are predominant.

  • Root Cause: The rate of the intramolecular reaction is often dependent on the concentration of the substrate. At high concentrations, intermolecular reactions can compete with and dominate the desired intramolecular cyclization. The reactivity of the Michael acceptor also plays a crucial role.

  • Troubleshooting:

    • High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to a large volume of solvent.

    • Catalyst: Utilize a catalyst that promotes the intramolecular reaction. For example, a Lewis acid or a base catalyst can pre-organize the substrate for cyclization.

    • Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions.

Experimental Workflow: Minimizing Polymerization

G Start Low Yield and/or Polymer Formation High_Conc High Concentration? Start->High_Conc Yes_Conc Yes High_Conc->Yes_Conc No_Conc No High_Conc->No_Conc Slow_Add Implement Slow Addition (High Dilution) Yes_Conc->Slow_Add Check_Cat Catalyst Used? No_Conc->Check_Cat Slow_Add->Check_Cat Yes_Cat Yes Check_Cat->Yes_Cat No_Cat No Check_Cat->No_Cat Optimize_Cat Optimize Catalyst Loading and Reaction Time Yes_Cat->Optimize_Cat Screen_Cat Screen Catalysts (Lewis/Brønsted Acids/Bases) No_Cat->Screen_Cat Optimize_Temp Optimize Temperature Screen_Cat->Optimize_Temp Optimize_Cat->Optimize_Temp Success Improved Yield of Cyclized Product Optimize_Temp->Success

Caption: Troubleshooting workflow for aza-Michael cyclization.

Double N-Alkylation

The formation of diazaspirocycles via double N-alkylation involves the reaction of a diamine with a di-electrophile. Key challenges include controlling regioselectivity and preventing over-alkylation or polymerization.

Issue 3.1: Formation of Regioisomeric Products

  • Problem: In unsymmetrical diamines, alkylation occurs on both nitrogen atoms, leading to a mixture of regioisomers.

  • Root Cause: The relative nucleophilicity of the two nitrogen atoms in the starting diamine determines the site of the first alkylation. Steric and electronic factors play a significant role.

  • Troubleshooting:

    • Protecting Groups: Introduce a sterically bulky protecting group on one of the nitrogen atoms to direct the first alkylation to the less hindered nitrogen. The protecting group can be removed later to allow for the second cyclization step.

    • Stepwise Synthesis: A stepwise approach, where one nitrogen is alkylated first, followed by purification and then the second intramolecular alkylation, provides better control over regioselectivity compared to a one-pot reaction.

    • Reaction Conditions: The choice of base and solvent can influence the deprotonation and subsequent nucleophilicity of the nitrogen atoms.

Signaling Pathway Diagram: Regiocontrol in Double N-Alkylation

G cluster_strategy Synthetic Strategy cluster_control Control Elements cluster_outcome Outcome One_Pot One-Pot Reaction Reaction_Cond Optimized Base and Solvent One_Pot->Reaction_Cond can improve Mixture Mixture of Regioisomers One_Pot->Mixture Stepwise Stepwise Synthesis Single_Isomer Single Regioisomer Stepwise->Single_Isomer Protecting_Group Use of Bulky Protecting Group Protecting_Group->Single_Isomer Reaction_Cond->Single_Isomer

Caption: Strategies for achieving regiocontrol in double N-alkylation.

Troubleshooting low efficacy of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential low in vivo efficacy of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a spirocyclic organic compound. Various derivatives of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been synthesized and investigated for a range of biological activities. For instance, certain 8-substituted derivatives have been screened as antihypertensive agents, with some exhibiting alpha-adrenergic blocking properties.[1] Other related diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[2] The specific biological target and mechanism of action for your particular application should be considered when troubleshooting in vivo efficacy.

Q2: We are observing low efficacy of this compound in our animal models despite promising in vitro results. What are the common reasons for this discrepancy?

A2: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development.[3] The primary reasons for this can be broadly categorized into three areas:

  • Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for a sufficient duration. This is influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4]

  • Suboptimal Formulation: The way the compound is formulated for dosing can significantly impact its solubility and absorption.[5][6]

  • Lack of Target Engagement: The compound may not be binding to its intended biological target in the complex physiological environment of a living organism.[7][8]

Q3: How can the physicochemical properties of this compound affect its in vivo performance?

A3: Key physicochemical properties like solubility, lipophilicity (logP), and particle size are critical for a drug's in vivo performance.[9][10] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract after oral administration.[11] The lipophilicity affects how well the compound can cross cell membranes to reach its target.[12] These properties must be optimized for effective in vivo use.

Q4: What are the first steps I should take to troubleshoot the low in vivo efficacy?

A4: A systematic approach is crucial. We recommend the following initial steps:

  • Verify Compound Integrity and Purity: Ensure the compound you are using is of high purity and has not degraded.

  • Review Formulation and Dosing Procedure: Double-check the formulation for any signs of precipitation and ensure accurate and consistent dosing.[11]

  • Conduct a Pilot Pharmacokinetic (PK) Study: This will provide crucial data on the compound's concentration in the plasma over time, helping to determine if it is being absorbed and how long it remains in circulation.[13]

Troubleshooting Guide

Issue 1: Low or Undetectable Plasma Concentration of the Compound

If initial pharmacokinetic analysis reveals low or no detectable levels of this compound in plasma, this points towards a bioavailability issue. The following workflow can help diagnose the root cause.

G A Low Plasma Concentration Observed B Is the compound fully dissolved in the dosing vehicle? A->B C Improve Formulation Strategy (see Table 1 and Protocol 1) B->C No D Assess In Vitro Permeability (e.g., Caco-2 Assay - Protocol 2) B->D Yes G Poor solubility is the primary issue. C->G E Assess Metabolic Stability (e.g., Microsomal Stability Assay - Protocol 3) D->E F High first-pass metabolism or poor permeability likely. Consider prodrug strategy or intravenous administration. E->F

Caption: Troubleshooting workflow for low plasma concentrations.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Dissolving the compound in a mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., DMSO, PEG-400).Simple to prepare for preclinical studies.Can have toxicity issues at high concentrations; risk of precipitation upon dilution in vivo.
Suspensions Dispersing fine particles of the solid compound in a liquid vehicle, often with suspending and wetting agents (e.g., Tween 80).[5]Can deliver higher doses than solutions; suitable for compounds that are difficult to solubilize.Physical instability (caking, aggregation); particle size control is critical.
Lipid-Based Formulations Dissolving or suspending the compound in oils, surfactants, or mixtures thereof, such as Self-Emulsifying Drug Delivery Systems (SEDDS).[6]Can significantly enhance oral absorption by improving solubilization in the GI tract.[6]More complex to develop; potential for GI side effects.
pH Adjustment For ionizable compounds, adjusting the pH of the vehicle can increase solubility.Effective for compounds with acidic or basic functional groups.Risk of precipitation if the pH changes in the GI tract.
Issue 2: Sufficient Plasma Concentration but No Target Engagement

If pharmacokinetic studies show adequate plasma exposure, but the desired therapeutic effect is still absent, the issue may be a lack of target engagement in the relevant tissue.

G A Sufficient Plasma Concentration, Low Efficacy B Is the compound reaching the target tissue? A->B C Measure drug concentration in the target tissue. B->C Uncertain D Is the compound engaging the target protein? B->D Yes F Poor tissue distribution. Consider efflux transporter involvement (e.g., P-gp). C->F E Perform Target Engagement Assay (e.g., CETSA, PET - see Protocol 4) D->E Uncertain G Lack of direct target interaction in vivo. Re-evaluate mechanism of action or consider off-target effects. E->G

Caption: Troubleshooting workflow for lack of target engagement.

MethodPrincipleAdvantagesLimitations
Pharmacodynamic (PD) Biomarker Analysis Measures changes in downstream molecules or pathways as a result of target modulation.[14]Provides a functional readout of target engagement and its biological consequences.[14]An indirect measure; requires a validated biomarker.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon drug binding in harvested tissues.[14]Directly measures the physical interaction between the drug and its target in a native environment.[14]Requires tissue harvesting; provides a snapshot in time.[14]
Positron Emission Tomography (PET) A non-invasive imaging technique that measures the distribution of a radiolabeled ligand, which competes with the drug for target binding.[7][14]Allows for longitudinal studies in the same animal; provides spatial distribution information.Requires a suitable radiolabeled tracer for the target; expensive.[14]

Experimental Protocols

Protocol 1: Basic Formulation Development for In Vivo Studies
  • Solubility Screening: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 20% PEG-400 in water, corn oil).

  • Vehicle Selection: Choose the simplest vehicle that provides the required concentration for dosing. Start with aqueous solutions and progress to co-solvents or suspensions if solubility is low.

  • Formulation Preparation (Example: Co-solvent):

    • Weigh the required amount of the compound.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Slowly add the aqueous vehicle (e.g., saline) while vortexing to bring it to the final volume and concentration.

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation both immediately after preparation and at the time of dosing.

Protocol 2: In Vitro Permeability Assessment (Caco-2 Assay)

This assay assesses a compound's potential for intestinal absorption.

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to form a polarized monolayer.

  • Monolayer Integrity Check: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test compound to the apical (AP) side of the monolayer.

    • At various time points, take samples from the basolateral (BL) side.

    • Quantify the concentration of the compound in the BL samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The rate of appearance of the compound on the basolateral side is used to calculate the Papp value, which indicates its permeability.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay predicts the rate of metabolism in the liver.

  • Preparation: Prepare a reaction mixture containing liver microsomes (from the relevant species), the test compound, and a buffer.

  • Initiate Reaction: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Calculate Half-Life: Determine the in vitro half-life (t½) from the rate of disappearance of the compound.

Protocol 4: Ex Vivo Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol determines if the compound is binding to its target in tissue samples.

  • Animal Dosing: Treat animals with the test compound or vehicle control.[14]

  • Tissue Harvesting: At a specified time point, euthanize the animals and harvest the tissues of interest.[14]

  • Lysate Preparation: Lyse the tissues to release the proteins.

  • Heat Challenge: Aliquot the tissue lysates and heat them across a range of temperatures. Drug binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[14]

  • Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.[14]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific method like Western blotting or ELISA. A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.[14]

References

Overcoming solubility issues of spiro-oxazolidinones in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with spiro-oxazolidinone compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my spiro-oxazolidinone compounds showing poor solubility in aqueous buffers?

A1: Spiro-oxazolidinones, like many heterocyclic compounds, often possess a rigid, planar structure and lipophilic characteristics, which can lead to low aqueous solubility.[1][2][3] This is a common challenge in drug discovery, as poor solubility can hinder biological assays and lead to inaccurate results.[2][4] The crystal lattice energy of the solid-state compound can also significantly impact its ability to dissolve.

Q2: What is the maximum recommended concentration of DMSO for dissolving my compound in a cell-based assay?

A2: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, its concentration in cell-based assays must be carefully controlled to avoid cellular toxicity.[2][5] Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell lines, although some may tolerate up to 1%. It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific assay.

Q3: Can changing the pH of the buffer improve the solubility of my spiro-oxazolidinone?

A3: Yes, pH modification can be an effective strategy if your spiro-oxazolidinone has ionizable functional groups.[4][6] For compounds with basic moieties, lowering the pH can lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH can enhance solubility. However, the pH must be maintained within a range that is compatible with your biological assay and does not affect the stability of your compound or the biological target.[4]

Q4: Are there alternatives to DMSO for solubilizing these compounds?

A4: Yes, several co-solvents can be used as alternatives or in combination with DMSO.[4][6] These include polyethylene glycol (PEG), propylene glycol, ethanol, and glycerol.[6] The choice of co-solvent will depend on the specific properties of your compound and the tolerance of your assay system. It is advisable to test a panel of co-solvents to find the most suitable one.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with spiro-oxazolidinone compounds during your experiments.

Problem: Compound precipitates out of solution upon dilution into aqueous assay buffer.

Possible Causes and Solutions:

  • Cause 1: Exceeding the thermodynamic solubility limit.

    • Solution: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. This will help you establish a maximum working concentration.

  • Cause 2: Incompatible solvent mixing.

    • Solution: When diluting from a high-concentration stock (e.g., in DMSO), add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized precipitation.

  • Cause 3: Temperature effects.

    • Solution: Some compounds are less soluble at lower temperatures. Ensure your assay buffer is at the appropriate temperature before adding the compound.

Problem: Inconsistent results or low potency observed in biological assays.

Possible Causes and Solutions:

  • Cause 1: Undissolved compound.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Consider using techniques like sonication or gentle heating to aid dissolution, but be cautious about compound stability.

  • Cause 2: Compound adsorption to plasticware.

    • Solution: Poorly soluble compounds can adsorb to the surfaces of microplates and pipette tips. Using low-adhesion plasticware or including a carrier protein like bovine serum albumin (BSA) in your assay buffer can help mitigate this issue.

  • Cause 3: Aggregation of the compound.

    • Solution: Compound aggregation can lead to non-specific activity and inaccurate results. The inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help prevent aggregation.[5] However, ensure the surfactant is compatible with your assay.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of a Spiro-Oxazolidinone Compound

Objective: To estimate the maximum concentration of a compound that can be maintained in solution under specific assay conditions for a defined period.

Materials:

  • Spiro-oxazolidinone compound

  • DMSO (anhydrous)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a 10 mM stock solution of the spiro-oxazolidinone compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the desired volume of assay buffer to each well.

  • Transfer a small volume (e.g., 1-2 µL) of each DMSO stock concentration to the corresponding wells of the plate containing the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells.

  • Mix the plate gently and incubate at the desired assay temperature for a specific time (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the vehicle control.

Protocol 2: Formulation with Co-solvents to Enhance Solubility

Objective: To identify a suitable co-solvent system to improve the solubility of a spiro-oxazolidinone compound for in vitro assays.

Materials:

  • Spiro-oxazolidinone compound

  • DMSO

  • Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Ethanol

  • Assay buffer

Procedure:

  • Prepare 10 mM stock solutions of the compound in 100% DMSO, 100% PEG400, 100% PG, and 100% Ethanol.

  • Prepare various co-solvent mixtures (e.g., 50:50 DMSO:PEG400, 50:50 DMSO:PG).

  • Prepare 10 mM stock solutions of the compound in these co-solvent mixtures.

  • Following the procedure in Protocol 1, determine the kinetic solubility of the compound from each stock solution in the assay buffer.

  • Compare the solubility achieved with different co-solvent systems to identify the optimal formulation.

Data Presentation

Table 1: Solubility of a Model Spiro-Oxazolidinone in Different Solvent Systems

FormulationMaximum Soluble Concentration (µM) in PBS (pH 7.4)
1% DMSO (v/v)5
1% DMSO, 0.1% Tween-20 (v/v)25
5% PEG400, 0.5% DMSO (v/v)50
10% Solutol HS 15 (w/v)> 100

Table 2: Effect of pH on the Solubility of an Ionizable Spiro-Oxazolidinone

Buffer pHMaximum Soluble Concentration (µM)
5.080
6.035
7.48
8.05

Visualizations

Signaling Pathway

Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][7][8] This binding prevents the formation of the initiation complex, a crucial step in protein synthesis.[8]

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex forms 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex joins 50S_subunit->Initiation_Complex Prevents Formation mRNA mRNA mRNA->30S_subunit binds tRNA Initiator tRNA (fMet-tRNA) tRNA->Initiation_Complex recruited Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->Initiation_Complex assists Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Spiro_Oxazolidinone Spiro-Oxazolidinone Spiro_Oxazolidinone->50S_subunit Binds to A-site

Caption: Inhibition of bacterial protein synthesis by a spiro-oxazolidinone.

Experimental Workflow

The following workflow outlines a systematic approach to addressing solubility issues in biological assays.

solubility_troubleshooting_workflow Start Poorly Soluble Spiro-Oxazolidinone Solubility_Assessment Assess Solubility (Kinetic & Thermodynamic) Start->Solubility_Assessment Formulation_Development Formulation Development Solubility_Assessment->Formulation_Development pH_Modification pH Modification Formulation_Development->pH_Modification Ionizable? Co_solvents Co-solvents (e.g., PEG, PG) Formulation_Development->Co_solvents Surfactants Surfactants (e.g., Tween-20) Formulation_Development->Surfactants Cyclodextrins Cyclodextrins Formulation_Development->Cyclodextrins Assay_Validation Validate in Biological Assay pH_Modification->Assay_Validation Co_solvents->Assay_Validation Surfactants->Assay_Validation Cyclodextrins->Assay_Validation Vehicle_Control Run Vehicle Control Assay_Validation->Vehicle_Control Dose_Response Perform Dose-Response Assay_Validation->Dose_Response End Reliable Assay Data Vehicle_Control->End Dose_Response->End

Caption: Workflow for troubleshooting spiro-oxazolidinone solubility.

References

Technical Support Center: Stability of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and testing the stability of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound shows rapid degradation upon storage. What are the likely causes?

A1: Rapid degradation of this compound can be attributed to several factors based on its chemical structure, which contains a lactam (part of the oxazolidinone ring), a tertiary amine, and a benzyl group. Key instability factors include:

  • Hydrolysis: The oxazolidinone ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[1][2][3]

  • Oxidation: The tertiary amine of the piperidine ring and the benzylic position are prone to oxidation.[4][5][6][7]

  • Photodegradation: The benzylamine moiety can be sensitive to light, leading to degradation.[8][9][10]

  • Solvent Effects: The choice of solvent can influence the stability of the compound. Protic solvents may facilitate hydrolysis.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if these are degradants?

A2: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. To confirm and identify these, you should:

  • Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11][12][13][14][15][16] This will help in confirming if the unknown peaks in your stability sample match the retention times of the degradants formed under stress.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help determine the spectral purity of your main peak and provide UV spectra for the new peaks, which can be compared to the parent compound.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify degradation products by determining their molecular weights and fragmentation patterns.[11]

Q3: My compound seems to be degrading, but the total peak area in my chromatogram is decreasing (poor mass balance). What could be the issue?

A3: Poor mass balance in a stability study can be due to several reasons:

  • Degradants are not being detected: The degradation products may not have a chromophore and are therefore not detected by the UV detector at the chosen wavelength. Try analyzing at a lower wavelength or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Formation of insoluble degradants: The degradation products might be precipitating out of the solution. Visually inspect your samples for any cloudiness or particulates.

  • Formation of volatile degradants: The degradation products could be volatile and lost during sample preparation or analysis.

  • Co-elution of degradants: A degradant peak might be co-eluting with the parent peak or other peaks, leading to inaccurate quantification. A well-developed, stability-indicating HPLC method is crucial to resolve all significant degradation products.[12][17]

Q4: What are the best practices for setting up a forced degradation study for this compound?

A4: A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[11] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world stability.[14] Recommended starting conditions are:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, then 60°C if no degradation is observed.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, then 60°C if no degradation is observed.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 60°C in a stability chamber.

  • Photostability: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.

Q5: I'm having trouble with peak shape (tailing, fronting, splitting) in my stability-indicating HPLC method. What should I check?

A5: Poor peak shape can compromise the resolution and quantification of your stability samples. Here are some common causes and solutions:

  • Peak Tailing: Often seen with basic compounds like this one due to interactions with acidic silanols on the silica-based column. Try using a low-pH mobile phase with a buffer, adding a competing base to the mobile phase, or using a column with end-capping or a different stationary phase.[18]

  • Peak Fronting: Usually indicates column overload. Reduce the injection volume or the concentration of your sample.

  • Peak Splitting or Broadening: Can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.[19][20] Always try to dissolve your sample in the mobile phase.[19]

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these pathways is crucial for identifying degradation products and developing a robust stability-indicating method.

G Potential Degradation Pathways A This compound B Acid/Base Hydrolysis A->B Lactam Cleavage D Oxidation A->D N-oxidation / C-oxidation G Photolysis A->G C-N Bond Cleavage C Ring-Opened Product (Amino acid derivative) B->C E N-Oxide D->E F Benzylic Oxidation Product (Ketone) D->F H Debenzylation Product G->H

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

General Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound (e.g., 1 mg/mL) C Acid Hydrolysis (e.g., 60°C) A->C Expose to Stress D Base Hydrolysis (e.g., 60°C) A->D Expose to Stress E Oxidative (e.g., RT) A->E Expose to Stress F Thermal (e.g., 60°C, solid & solution) A->F Expose to Stress G Photolytic (ICH Q1B conditions) A->G Expose to Stress B Prepare Stress Agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2) H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I J Dilute to Working Concentration I->J K Analyze via Stability-Indicating HPLC-UV/PDA Method J->K L Confirm Degradants with LC-MS K->L Identify Peaks

Caption: General workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at room temperature or elevate to 60°C if the reaction is slow.

    • Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature.

    • Thermal: Store the stock solution and solid compound in a temperature-controlled oven at 60°C.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis: Withdraw aliquots at predetermined time points. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and ensure mass balance.

Stability-Indicating HPLC Method (Example)

A robust HPLC method is essential to separate the parent compound from all potential degradation products.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with PDA)

  • Injection Volume: 10 µL

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Stability Data for this compound in Solution under Forced Degradation Conditions

Stress ConditionTime (hours)% Parent RemainingMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)Total Impurities (%)Mass Balance (%)
0.1 M HCl @ 60°C 0100.00.00.00.0100.0
891.28.1 (RRT 0.85)-8.8100.0
2478.519.8 (RRT 0.85)-21.5100.0
0.1 M NaOH @ 60°C 0100.00.00.00.0100.0
888.910.2 (RRT 0.85)-11.1100.0
2465.333.1 (RRT 0.85)-34.7100.0
3% H₂O₂ @ RT 0100.00.00.00.0100.0
895.4-3.9 (RRT 1.15)4.6100.0
2486.7-12.5 (RRT 1.15)13.3100.0
Photolytic (ICH Q1B) 2498.1--1.9100.0
Thermal @ 60°C 2499.5--0.5100.0

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this specific compound. RRT = Relative Retention Time.

References

Technical Support Center: Interpreting Complex NMR Spectra of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and interpreting its complex NMR spectra.

Predicted NMR Data

Due to the chiral nature of the spirocyclic core, the ¹H NMR spectrum of this compound is expected to be complex, with diastereotopic protons leading to intricate splitting patterns. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These values are estimations and may vary based on experimental conditions.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H-4 (CH₂)3.2 - 3.4mDiastereotopic protons, may appear as complex multiplets.
H-6, H-10 (ax)2.5 - 2.7mAxial protons of the piperidine ring.
H-6, H-10 (eq)2.8 - 3.0mEquatorial protons of the piperidine ring.
H-7, H-9 (ax)1.6 - 1.8mAxial protons of the piperidine ring.
H-7, H-9 (eq)1.8 - 2.0mEquatorial protons of the piperidine ring.
Benzyl CH₂3.5 - 3.7ABqDiastereotopic protons, expected to be an AB quartet.
Aromatic (5H)7.2 - 7.4mProtons of the benzyl group.
NH5.5 - 6.5br sBroad singlet, chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-2 (C=O)170 - 175
C-4 (CH₂)45 - 50
C-5 (Spiro)60 - 65
C-6, C-10 (CH₂)50 - 55
C-7, C-9 (CH₂)25 - 30
Benzyl CH₂60 - 65
Aromatic C (ipso)135 - 140
Aromatic C (ortho, meta, para)125 - 130

Troubleshooting and FAQs

Q1: Why does the benzyl CH₂ group appear as a complex multiplet (or AB quartet) instead of a singlet?

A1: The spiro carbon (C-5) in this compound is a chiral center. This chirality makes the two protons of the benzyl CH₂ group diastereotopic.[1][2] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts.[1] They will couple with each other, resulting in a pair of doublets, known as an AB quartet. The complexity of this signal can be a key indicator of the chiral nature of the molecule.

Q2: The signals for the piperidine ring protons are overlapping and difficult to assign. What can I do?

A2: Signal overlap in the aliphatic region is a common challenge with this molecule. Here are a few strategies to resolve these signals:

  • Higher Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which protons are neighbors in the spin system of the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since the carbon signals are generally better resolved, this can help to differentiate the proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can be crucial for assigning quaternary carbons and confirming the overall structure.

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.

Q3: The NH proton signal is very broad and its integration is not accurate. Why is this?

A3: The broadness of the NH proton signal is typically due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of the NH proton is also highly dependent on the sample concentration and the solvent used. To confirm the presence of the NH proton, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The NH signal should disappear or significantly decrease in intensity.

Q4: I am not sure about the assignment of the spiro carbon (C-5) in the ¹³C NMR spectrum. How can I confirm it?

A4: The spiro carbon is a quaternary carbon, so it will not appear in a DEPT-135 or DEPT-90 spectrum. Its chemical shift is expected to be in the range of 60-65 ppm. The definitive way to assign this carbon is through an HMBC experiment. You should observe correlations from the protons on the adjacent carbons (C-4, C-6, and C-10) to the spiro carbon (C-5).

Experimental Protocols

Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. This is a critical step for resolving complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals.

Standard ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons to fully relax.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting complex NMR spectra of this compound.

troubleshooting_workflow start Start: Complex NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity broad_signals Issue: Broad Signals? check_purity->broad_signals [Pure] repurify Repurify Sample check_purity->repurify [Impure] overlap Issue: Signal Overlap? broad_signals->overlap [No] resample Prepare New Sample (check concentration) broad_signals->resample [Yes] assignment_uncertainty Issue: Assignment Uncertainty? overlap->assignment_uncertainty [No] higher_field Acquire Spectrum at Higher Field overlap->higher_field [Yes] d2o_exchange Perform D₂O Exchange assignment_uncertainty->d2o_exchange [NH proton?] two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) assignment_uncertainty->two_d_nmr [Other signals] end Resolved Spectrum assignment_uncertainty->end [No] repurify->start resample->start higher_field->start d2o_exchange->start two_d_nmr->end

Troubleshooting workflow for complex NMR spectra.

References

Technical Support Center: Storage and Handling of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. It provides essential information on preventing degradation during storage and offers troubleshooting advice for common issues encountered during experimental work. The recommendations provided are based on the chemical structure of the molecule and general principles of organic compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a lactam (cyclic amide), a tertiary amine, and a benzyl group, the primary anticipated degradation pathways are:

  • Hydrolysis: The lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The tertiary amine and the benzylic carbon are potential sites for oxidation.[1]

  • Photodegradation: Aromatic compounds and those with benzylic protons can be sensitive to light, leading to degradation.[1]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, we recommend the following conditions, summarized in the table below.

Q3: How should I prepare and store stock solutions of this compound?

A3: For stock solutions, it is crucial to select a suitable solvent in which the compound is stable. Anhydrous, aprotic solvents are generally preferred. To minimize degradation in solution:

  • Use high-purity, anhydrous solvents.

  • Consider preparing solutions fresh for each experiment.

  • If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen).

  • Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: Is this compound sensitive to pH changes in aqueous solutions?

A4: Yes, the lactam functionality is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, it is advisable to maintain aqueous solutions at a neutral pH and to use buffers when necessary for experimental procedures. The stability of the compound is expected to be lowest at extreme pH values.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Loss of compound potency or inconsistent experimental results over time.

  • Possible Cause 1: Degradation of the solid compound due to improper storage.

    • Troubleshooting Step: Review your storage conditions against the recommendations in Table 1. Ensure the container is tightly sealed and protected from light and moisture. If the compound has been stored for an extended period under suboptimal conditions, consider using a fresh batch.

  • Possible Cause 2: Degradation of the compound in a stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution for your experiments. If you observe precipitation or a change in color in your stock solution, it is a strong indicator of degradation or solubility issues.

  • Possible Cause 3: Incompatibility with experimental conditions.

    • Troubleshooting Step: Evaluate the pH, temperature, and presence of oxidizing agents in your experimental setup. If possible, perform control experiments to assess the stability of the compound under your specific assay conditions.

Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS).

  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: Ensure the mobile phase is compatible with the compound. For example, highly acidic or basic mobile phases can cause degradation during the analysis. Also, check for the cleanliness of your column and system.

  • Possible Cause 2: Degradation products are present in the sample.

    • Troubleshooting Step: This indicates that the compound has degraded either during storage or sample preparation. Follow the recommendations for proper storage and handling. To identify the source of degradation, analyze a freshly prepared sample and compare it to the sample that shows unexpected peaks.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (Cool and dry)To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the tertiary amine and benzyl group.
Light Exposure In the dark (e.g., amber vial, wrapped in foil)To prevent photodegradation.[1]
Humidity Desiccated (low moisture)To prevent hydrolysis of the lactam ring.

Experimental Protocols

To assess the stability of this compound under your specific experimental conditions, we recommend performing forced degradation studies.[2][3] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should ideally be in the range of 5-20% to allow for the detection of degradation products without completely consuming the parent compound.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature and collect samples at various time points.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[1]

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points.

  • Sample Analysis: Analyze the stressed samples and control samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Visualizations

The following diagrams illustrate the potential degradation pathways and a general workflow for troubleshooting stability issues.

cluster_storage Recommended Storage cluster_solution Solution Preparation cluster_degradation Potential Degradation Pathways storage_conditions Solid Compound - Cool & Dry (-20°C to 4°C) - Inert Atmosphere (Ar, N2) - Protect from Light - Desiccate solution_prep Stock Solution - Anhydrous Solvent - Store at Low Temp (-20°C) - Inert Atmosphere - Protect from Light storage_conditions->solution_prep Leads to hydrolysis Hydrolysis (Lactam Ring Opening) solution_prep->hydrolysis Influenced by Water, pH oxidation Oxidation (Tertiary Amine, Benzyl Group) solution_prep->oxidation Influenced by Oxygen photolysis Photolysis (Light-Induced Degradation) solution_prep->photolysis Influenced by Light

Caption: Logical relationships in the storage and degradation of the compound.

start Inconsistent Results or Unexpected Chromatographic Peaks check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_fresh Prepare Fresh Stock Solution start->check_fresh analyze_fresh Analyze Fresh vs. Old Sample check_storage->analyze_fresh check_fresh->analyze_fresh check_conditions Evaluate Experimental Conditions (pH, Temp, etc.) perform_forced_degradation Conduct Forced Degradation Study check_conditions->perform_forced_degradation analyze_fresh->check_conditions identify_degradants Identify Degradation Products (e.g., by LC-MS) perform_forced_degradation->identify_degradants optimize_conditions Optimize Storage and Experimental Protocols identify_degradants->optimize_conditions cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent_Compound This compound Hydrolysis_Product Ring-Opened Carboxylic Acid and Amine Parent_Compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Parent_Compound->N_Oxide [O] Debenzylation_Product 1-Oxa-3,8-diazaspiro[4.5]decan-2-one + Benzaldehyde/Benzoic Acid Parent_Compound->Debenzylation_Product [O] Photodegradants Various Photoproducts Parent_Compound->Photodegradants hν (Light)

References

Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when optimizing dosage and administration routes for in vivo studies. Below are troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my compound if I only have in vitro data (e.g., IC50)?

A1: There is no direct formula to convert an in vitro concentration to an in vivo dose. A multi-step approach is recommended:

  • Literature Review: Begin by researching compounds with similar mechanisms of action or structures to identify a potential starting dose range.[1][2]

  • Allometric Scaling: This method extrapolates doses between different species based on body surface area, offering a more accurate estimation than simple weight-based conversions.[1][2]

  • Dose-Ranging Pilot Study: It is crucial to conduct a preliminary in vivo experiment, often called a Maximum Tolerated Dose (MTD) study.[2][3][4] This involves starting with a low dose and escalating it in different animal groups to establish a dose-response curve and identify the highest dose that doesn't cause unacceptable toxicity.[3][4][5] A typical screening for a new compound in mice might involve doses such as 5, 10, 20, 40, and 80 mg/kg.[1][3]

Q2: What are the most critical factors to consider when selecting a route of administration?

A2: The choice of administration route is critical as it significantly affects the drug's absorption, distribution, metabolism, and excretion (ADME), which in turn influences its efficacy and toxicity.[3] Key factors include:

  • Drug Properties: The physicochemical characteristics of your compound, such as its solubility, molecular size, and lipophilicity, will determine how it's absorbed.[3] For example, large molecules administered subcutaneously are primarily absorbed through the lymphatic system.[3]

  • Desired Onset and Duration: Intravenous (IV) administration provides the most rapid onset of action, whereas subcutaneous (SC) or oral (PO) routes can offer a more sustained release.[3]

  • Target Site: The route should facilitate the delivery of the compound to the intended organ or tissue.

  • Animal Welfare: The chosen method should minimize stress and discomfort for the animal.[3] Proper restraint techniques are essential to reduce stress, which can be a confounding experimental variable.[3]

  • Vehicle and Formulation: The formulation must be compatible with the administration route. For instance, viscous or oily solutions may not be suitable for IV injection.[3]

Q3: My compound is effective at low doses but shows no increased efficacy, or even toxicity, at higher doses. What could be the issue?

A3: This can be due to several factors:

  • Poor Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations, which is a common problem with oral administration.[2] A pharmacokinetic (PK) study to measure plasma concentrations is advisable.[2]

  • Receptor Saturation: The drug target may be fully saturated at lower doses, meaning higher concentrations provide no additional benefit.

  • Off-Target Effects: At higher concentrations, the compound may interact with unintended targets, leading to toxicity.

  • Formulation Issues: The compound may precipitate at higher concentrations in the dosing vehicle, leading to inaccurate dosing.

Q4: I am observing high variability in my experimental results between animals in the same group. What are the common causes?

A4: High variability can obscure true experimental outcomes. Common sources include:

  • Improper Dosing Technique: Inconsistent administration, such as incorrect injection placement or leakage from the injection site, can lead to variable drug exposure.[3]

  • Animal Model Characteristics: The species, strain, age, sex, and health status of the animals can all contribute to variability.[6]

  • Experimental Design: Factors like the method of disease induction, the size of the pathogen inoculum, and the timing of compound administration can all play a role.[6]

  • Host-Pathogen Interactions: The individual immune response of each animal can lead to different outcomes.[6]

  • Stress: Improper handling and restraint can cause physiological changes that affect experimental results.[3]

Troubleshooting Guides

Issue 1: Difficulty with Intravenous (IV) Tail Vein Injections in Mice
  • Problem: Swelling at the injection site, difficulty administering the full dose.

  • Potential Cause: The needle is not correctly placed in the vein.

  • Solution:

    • Ensure proper restraint of the mouse.

    • Warm the tail to dilate the veins.

    • Use a new, sharp, small-gauge needle (26-30G) with the bevel facing up.

    • Insert the needle into one of the lateral tail veins, starting towards the distal end.

    • Inject a small test volume to confirm correct placement (no swelling should appear).

    • If placed correctly, administer the remaining volume slowly and steadily.

    • After injection, withdraw the needle and apply gentle pressure to prevent bleeding.[3]

Issue 2: Regurgitation or Inconsistent Dosing with Oral Gavage
  • Problem: The animal regurgitates the compound, or there is uncertainty about dose delivery.

  • Potential Cause: Incorrect placement of the gavage needle or administration of too large a volume.

  • Solution:

    • Use a proper, ball-tipped gavage needle.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert the needle into the gap between the incisors and molars (diastema) and advance it along the roof of the mouth.

    • Allow the needle to slide down the esophagus with minimal pressure. If you feel resistance, withdraw and try again.

    • Administer the solution slowly once the needle is in the stomach.

    • Adhere to recommended maximum administration volumes (see table below).[3]

Issue 3: Unexpected Toxicity or Animal Mortality
  • Problem: Animals are showing adverse effects or dying at a dose that was previously considered safe.

  • Potential Cause: Error in dose calculation, formulation instability, or a mistake in administration.

  • Solution:

    • Immediately stop the study for that dose group.[2]

    • Double-check all dose calculations and administration procedures.

    • Assess the stability of your compound in its formulation over the experiment's duration.[2]

    • Consider reducing the starting dose in the next cohort of animals.[2]

Data Presentation: Recommended Administration Volumes

For common administration routes in mice, the following maximum volumes are recommended to avoid adverse effects.

Route of AdministrationMaximum Volume (ml/kg)
Oral (PO)10
Intravenous (IV)5 (bolus), 10 (slow)
Intraperitoneal (IP)10
Subcutaneous (SC)10
Intramuscular (IM)5

Data compiled from multiple sources.[3]

Experimental Protocols

Protocol 1: Dose-Ranging / Maximum Tolerated Dose (MTD) Study
  • Animal Selection: Select a small cohort of animals (e.g., 3-5 mice per group).

  • Dose Selection: Based on literature or in vitro data, select a range of doses. A common approach is to use a logarithmic progression (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer the selected doses to the respective groups.

  • Monitoring: Observe the animals closely for signs of toxicity for a predetermined period (e.g., 7-14 days). Key parameters to monitor include body weight changes (a loss of >15-20% is often a sign of toxicity), clinical signs (e.g., lethargy, ruffled fur), and mortality.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause significant adverse effects or mortality.[4][5]

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Gently restrain the mouse to expose the abdomen.

  • Site Identification: Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Needle Insertion: Use a 25-27G needle and insert it at a 15-30 degree angle through the skin and abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no body fluids are aspirated. If fluid is present, discard the syringe and start over.

  • Compound Administration: Slowly inject the compound into the peritoneal cavity.

  • Needle Removal: Withdraw the needle and return the animal to its cage.

Visualizations

DoseFindingWorkflow Workflow for In Vivo Dose Finding cluster_preclinical Pre-Dosing Phase cluster_in_vivo In Vivo Phase cluster_decision Decision Points in_vitro In Vitro Data (IC50) mtd_study Dose-Ranging (MTD) Study in_vitro->mtd_study lit_review Literature Review lit_review->mtd_study is_safe Toxicity Observed? mtd_study->is_safe Establish Tolerated Doses pk_study Pharmacokinetic (PK) Study efficacy_study Efficacy Study pk_study->efficacy_study Determine Exposure is_efficacious Efficacy Observed? efficacy_study->is_efficacious is_safe->mtd_study Yes (Adjust Dose) is_safe->pk_study is_efficacious->efficacy_study No (Optimize Dose/Route)

Caption: A generalized workflow for determining an appropriate in vivo dose.

RouteSelection Decision Tree for Administration Route Selection cluster_inputs Input Factors cluster_decisions Considerations cluster_outputs Potential Routes drug_props Drug Properties (Solubility, MW) rapid_onset Rapid Onset Needed? drug_props->rapid_onset poor_solubility Poor Oral Bioavailability? drug_props->poor_solubility exp_goals Experimental Goals (Onset, Duration) exp_goals->rapid_onset target_site Target Site target_site->poor_solubility sustained_release Sustained Release? rapid_onset->sustained_release No iv Intravenous (IV) rapid_onset->iv Yes sustained_release->poor_solubility No sc_im Subcutaneous (SC) / Intramuscular (IM) sustained_release->sc_im Yes po Oral (PO) poor_solubility->po No ip Intraperitoneal (IP) poor_solubility->ip Yes

References

Validation & Comparative

A Comparative Analysis of the Antihypertensive Potential of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and Prazosin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antihypertensive properties of the novel compound 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and the established drug, Prazosin. This document synthesizes available preclinical data to objectively evaluate their mechanisms of action and therapeutic potential.

While direct comparative studies are not yet available in the public domain, this guide draws upon existing research on Prazosin and structurally related spiro-compounds to offer a preliminary assessment. Prazosin is a well-characterized alpha-1 adrenergic receptor antagonist widely used in the clinical management of hypertension.[1] In contrast, this compound is a newer entity with antihypertensive activity demonstrated in preclinical models. Research into a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has indicated that these compounds lower blood pressure in spontaneously hypertensive rats, with some analogs exhibiting a preference for alpha-1 adrenoceptor antagonism.[2][3]

Quantitative Antihypertensive Activity

The following table summarizes the available quantitative data on the antihypertensive effects of Prazosin. Data for this compound is not available in published literature; however, data for a structurally related compound is included for context.

CompoundAnimal ModelDoseRoute of AdministrationEffect on Blood PressureReference
Prazosin Spontaneously Hypertensive Rats (SHR)100 µg/kg/dayIntraperitonealTransient decrease in systolic blood pressure[4]
Prazosin Spontaneously Hypertensive Rats (SHR)10 mg/kg/dayOral gavageDecrease in blood pressure and heart/body weight ratio[5]
Prazosin Normotensive, Renal Hypertensive, and Spontaneously Hypertensive RatsNot specifiedNot specifiedDecreases blood pressure, with the greatest effect in SHR[6]
8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 8) Spontaneously Hypertensive Rats (SHR)Not specifiedNot specifiedLowered blood pressure[2][3]

Mechanism of Action and Signaling Pathways

Prazosin exerts its antihypertensive effect primarily by acting as a selective antagonist of alpha-1 adrenergic receptors.[1] This blockade inhibits the vasoconstrictive effects of catecholamines (e.g., norepinephrine) on vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[1]

The signaling pathway for Prazosin's action involves the inhibition of Gq protein-coupled alpha-1 adrenergic receptors. This prevents the activation of phospholipase C, thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels in vascular smooth muscle cells leads to relaxation and vasodilation.

Prazosin_Signaling_Pathway cluster_receptor Cell Membrane Alpha1_Receptor Alpha-1 Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Prazosin Prazosin Prazosin->Alpha1_Receptor Blocks Vasodilation Vasodilation Prazosin->Vasodilation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Prazosin's Mechanism of Action

This compound is presumed to act as an alpha-adrenergic blocker, similar to other compounds in its series.[2][3] Specifically, a related analog, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one, demonstrated a preference for alpha-1 adrenoceptor antagonism.[2][3] If this compound shares this mechanism, its signaling pathway would be analogous to that of Prazosin, leading to vasodilation through the inhibition of the alpha-1 adrenergic receptor-mediated Gq protein signaling cascade.

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the antihypertensive activity of novel compounds, based on methodologies described in the cited literature.[2][3][5]

Antihypertensive_Workflow Start Start: Compound Synthesis and Characterization InVivo_Screening In Vivo Screening: Spontaneously Hypertensive Rats (SHR) Start->InVivo_Screening BP_Measurement Blood Pressure and Heart Rate Measurement (e.g., tail-cuff method) InVivo_Screening->BP_Measurement Dose_Response Dose-Response Study BP_Measurement->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Toxicity_Study Preliminary Toxicity Assessment Dose_Response->Toxicity_Study Receptor_Binding Adrenergic Receptor Binding Assays (α1, α2) Mechanism_Study->Receptor_Binding ExVivo_Vaso Ex Vivo Vasodilation Studies (e.g., isolated aortic rings) Mechanism_Study->ExVivo_Vaso End End: Lead Compound Identification Mechanism_Study->End Toxicity_Study->End

Experimental Workflow for Antihypertensive Drug Discovery

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR):

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used as a model of essential hypertension.

  • Drug Administration: The test compound (e.g., this compound) and the reference drug (e.g., Prazosin) are administered to different groups of SHR, typically via oral gavage or intraperitoneal injection. A vehicle control group receives the solvent used to dissolve the compounds.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured at predetermined time points before and after drug administration. The tail-cuff method is a common non-invasive technique for this purpose.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between the different treatment groups and the control group. Statistical analysis is performed to determine the significance of the observed effects.

Alpha-Adrenergic Receptor Binding Assays:

To determine the mechanism of action, competitive radioligand binding assays can be performed using membranes prepared from tissues or cells expressing alpha-1 and alpha-2 adrenergic receptors. The ability of the test compound to displace a specific radiolabeled ligand (e.g., [3H]prazosin for alpha-1 receptors) is measured to determine its binding affinity (Ki) for each receptor subtype.

Conclusion

Prazosin is a well-established antihypertensive agent with a clear mechanism of action as an alpha-1 adrenergic antagonist. The available, albeit limited, evidence suggests that this compound may also exert its antihypertensive effects through a similar mechanism. However, a definitive comparison of their potency and efficacy requires direct, head-to-head preclinical and clinical studies. Future research should focus on elucidating the precise pharmacological profile of this compound, including its receptor selectivity and in vivo dose-response relationship, to fully assess its potential as a novel antihypertensive therapeutic.

References

Navigating Adrenoceptor Selectivity: A Comparative Analysis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel compounds and their biological targets is paramount. This guide provides a comparative analysis of the alpha-1 (α1) versus alpha-2 (α2) adrenoceptor selectivity of specific diazaspiro compounds, offering insights into their potential therapeutic applications and the methodologies used to determine their pharmacological profiles.

A key study in the exploration of diazaspiro compounds as adrenergic agents, "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones," has provided foundational evidence for their differential selectivity towards α1 and α2 adrenoceptors. This comparison focuses on two lead compounds from this research, highlighting their distinct profiles.[1] It is important to note that while this guide provides a qualitative comparison based on the published abstract, specific quantitative data such as binding affinities (Ki) or functional potencies (IC50) were not available in the accessible literature.

Comparative Selectivity Profile

The investigation into a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed that substitutions at the 8-position significantly influence their adrenoceptor selectivity. Two compounds, in particular, demonstrated a clear divergence in their interaction with alpha-adrenoceptor subtypes[1]:

Compound IDStructure/NamePrimary Adrenoceptor SelectivityObserved Effect
8 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-oneSkewed towards Alpha-1 (α1)α1-adrenoceptor antagonism
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4,5]decan-2-onePrimarily Alpha-2 (α2)α2-adrenoceptor antagonism

This qualitative data underscores the potential for developing subtype-selective adrenergic modulators based on the diazaspiro scaffold. The distinct selectivity profiles of compound 8 and compound 29 suggest that the nature of the substituent at the 8-position is a critical determinant for directing the ligand's preference for either the α1 or α2 adrenoceptor.

Experimental Protocols

To elucidate the adrenoceptor selectivity of novel compounds, a combination of radioligand binding assays and functional assays are typically employed. The following are detailed, representative protocols for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of test compounds for α1 and α2 adrenoceptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α1- or α2-adrenoceptor subtypes.

  • Radioligands: [³H]-Prazosin (for α1) and [³H]-Clonidine or [³H]-Yohimbine (for α2).

  • Non-specific binding competitor: Phentolamine or unlabeled agonist/antagonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Test diazaspiro compounds.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a non-labeled competitor is used in place of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist or an antagonist at the receptor and to quantify its potency.

Objective: To characterize the functional activity (antagonism) of test compounds at α1 and α2 adrenoceptors.

Materials:

  • Cell lines stably expressing human α1- or α2-adrenoceptor subtypes.

  • Agonists: Phenylephrine (for α1) and Clonidine or UK-14,304 (for α2).

  • Assay-specific reagents for measuring second messenger levels (e.g., calcium flux assay kits for α1, cAMP assay kits for α2).

  • Test diazaspiro compounds.

  • Plate reader capable of detecting the specific assay signal (fluorescence or luminescence).

Procedure for α1-Adrenoceptor (Gq-coupled) Calcium Mobilization Assay:

  • Cell Plating: Plate the α1-expressing cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of an α1-agonist (e.g., phenylephrine) to stimulate the receptor.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value, representing the concentration of the antagonist that produces 50% of the maximal inhibition, is determined.

Procedure for α2-Adrenoceptor (Gi-coupled) cAMP Inhibition Assay:

  • Cell Treatment: Treat the α2-expressing cells with varying concentrations of the test compound.

  • Forskolin and Agonist Stimulation: Stimulate the cells with forskolin (to increase intracellular cAMP) in the presence of a fixed concentration of an α2-agonist (e.g., clonidine). The agonist will inhibit the forskolin-induced cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the ability of the test compound to reverse the agonist-induced inhibition of cAMP production. The IC50 value is calculated, representing the concentration of the antagonist that restores cAMP levels to 50% of the maximal agonist effect.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_alpha1 Alpha-1 Adrenoceptor Signaling cluster_alpha2 Alpha-2 Adrenoceptor Signaling a1 α1-Agonist ar1 α1-Adrenoceptor a1->ar1 gq Gq Protein ar1->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca ↑ Ca²⁺ ip3->ca pkc PKC Activation dag->pkc response1 Physiological Response (e.g., Smooth Muscle Contraction) ca->response1 pkc->response1 a2 α2-Agonist ar2 α2-Adrenoceptor a2->ar2 gi Gi Protein ar2->gi ac Adenylyl Cyclase gi->ac atp ATP ac->atp camp ↓ cAMP atp->camp conversion pka ↓ PKA Activation camp->pka response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) pka->response2

Caption: Alpha-1 and Alpha-2 Adrenoceptor Signaling Pathways.

G cluster_workflow Experimental Workflow for Adrenoceptor Selectivity start Synthesized Diazaspiro Compounds binding_assay Radioligand Binding Assay (α1 and α2 Receptors) start->binding_assay functional_assay Functional Assay (α1 and α2 Receptors) start->functional_assay data_analysis Data Analysis (Ki and IC50 Determination) binding_assay->data_analysis functional_assay->data_analysis selectivity Determine α1 vs. α2 Selectivity data_analysis->selectivity end Comparative Profile selectivity->end

Caption: Experimental Workflow for Determining Adrenoceptor Selectivity.

References

Structure-Activity Relationship (SAR) of 1-oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, focusing on their development as antihypertensive agents targeting the adrenergic system. For a broader perspective, a comparison with a closely related scaffold, 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which have been investigated as muscarinic receptor agonists, is also included. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Biological Activity

The biological activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been primarily explored in the context of their antihypertensive effects, which are mediated through the antagonism of α-adrenergic receptors. In contrast, the isomeric 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold has been investigated for its agonist activity at muscarinic M1 receptors.

Antihypertensive Activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

SAR studies on this scaffold have revealed that substitutions at the 4 and 8 positions of the spirocyclic core are critical for antihypertensive activity.

Table 1: SAR Summary of 8-Substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives as Antihypertensive Agents

Compound IDSubstitution at Position 8Substitution at Position 4Antihypertensive Activityα-Adrenergic Receptor Selectivity
8 2-(3-Indolyl)ethylUnsubstitutedActiveSkewed toward α1-antagonism
1 2-(3-Indolyl)ethylEthylMost Active in SeriesNot specified
29 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl3-MethylActivePrimarily α2-antagonist
38 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl4-EthylActiveα-blocker; no β-blockade
42 3-(2-Methoxyphenoxy)-2-hydroxypropyl(S)-3-MethylActiveα-blocker; no β-blockade

Data extracted from abstracts of cited literature. Detailed quantitative data was not available in the accessible resources.

The data indicates that for the 8-[2-(3-indolyl)ethyl] series, a 4-ethyl substitution leads to the most potent antihypertensive activity. The nature of the substituent at position 8 significantly influences the selectivity for α1 versus α2-adrenergic receptors. For instance, compound 8 , with a 2-(3-indolyl)ethyl group at position 8, shows a preference for α1-adrenoceptor antagonism, while compound 29 , bearing a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl moiety, is primarily an α2-adrenoceptor antagonist.

Muscarinic Agonist Activity of 1-oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives

For the isomeric 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, SAR studies have focused on their potential as M1 muscarinic agonists for the treatment of cognitive disorders.

Table 2: SAR Summary of 1-oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives as Muscarinic Agonists

Compound IDSubstitution at N2Substitution at N8M1 Receptor AffinityM2 Receptor AffinityIn Vivo Activity (Antiamnesic)
6a MethylMethylHighHighActive (0.1 mg/kg, s.c.)
N/AAltered from MethylMethylIncreased M1/M2 selectivityIncreased M1/M2 selectivityLoss of activity

Data extracted from abstracts of cited literature. Detailed quantitative data (e.g., Ki values) was not available in the accessible resources.

Compound 6a , the 2,8-dimethyl derivative, exhibits high affinity for both M1 and M2 receptors and demonstrates in vivo efficacy in an antiamnesic model. Interestingly, alterations of the N2-methyl group led to an increase in selectivity for M1 over M2 receptors but resulted in a loss of M1 agonistic and antiamnesic activity. This highlights a delicate balance between receptor affinity, selectivity, and functional agonism.

Experimental Protocols

The following are representative protocols for the key experiments cited in the literature for the evaluation of these compounds. Disclaimer: The full text of the primary research articles was not accessible; therefore, these protocols are based on general pharmacological methods and information available in the abstracts.

In Vivo Antihypertensive Screening in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the general procedure for assessing the antihypertensive effects of the test compounds in a well-established animal model of hypertension.

Animal Model:

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Age: 12-16 weeks

  • Sex: Male

Procedure:

  • Animal Acclimatization: House the SHR in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious, restrained rats using the tail-cuff method.

  • Drug Administration: Administer the test compounds, dissolved in a suitable vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose), via oral gavage or another appropriate route. A vehicle control group should be included.

  • Post-Dose Blood Pressure Monitoring: Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Express the results as the mean change in SBP from baseline ± SEM. Statistical significance between the treated and vehicle control groups is typically determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Alpha-Adrenergic Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of the compounds for α1 and α2-adrenergic receptors.

Materials:

  • Receptor Source: Membranes prepared from tissues or cells expressing α1 and α2-adrenergic receptors (e.g., rat brain cortex, CHO cells transfected with the specific receptor subtype).

  • Radioligand: [³H]-Prazosin (for α1) or [³H]-Rauwolscine/[³H]-Yohimbine (for α2).

  • Non-specific Binding Control: Phentolamine or another suitable non-selective α-adrenergic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and isolate the membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

M1/M2 Muscarinic Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to assess the affinity of compounds for M1 and M2 muscarinic receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing human M1 or M2 muscarinic receptors (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: Atropine.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Membrane Preparation: As described for the adrenergic receptor binding assay.

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with the radioligand in the presence or absence (for total binding) of varying concentrations of the test compounds. Non-specific binding is determined in the presence of a saturating concentration of atropine.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature.

  • Filtration and Counting: Similar to the adrenergic receptor binding assay, terminate the incubation by filtration and quantify the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the IC50 and Ki values as described previously.

Phosphoinositide Hydrolysis Assay

This functional assay is used to determine the agonist or antagonist activity of compounds at Gq-coupled receptors, such as the M1 muscarinic receptor.

Procedure:

  • Cell Culture and Labeling: Culture cells expressing the M1 receptor and label them with [³H]-myo-inositol overnight. This incorporates the radiolabel into the membrane phosphoinositides.

  • Compound Treatment: Wash the cells and pre-incubate them with LiCl (to inhibit inositol monophosphatase). Then, stimulate the cells with the test compound (to assess agonist activity) or with a known agonist in the presence of the test compound (to assess antagonist activity).

  • Extraction of Inositol Phosphates: Terminate the stimulation and extract the water-soluble inositol phosphates using a suitable solvent system (e.g., chloroform/methanol/water).

  • Separation and Quantification: Separate the total inositol phosphates using anion-exchange chromatography. Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis: Express the results as the amount of [³H]-inositol phosphates produced relative to a control or a standard agonist. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

Visualizations

The following diagrams illustrate key concepts and findings related to the SAR of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.

SAR_Workflow cluster_0 Discovery & Optimization Cycle Lead Compound Lead Compound Synthesis of Analogs Synthesis of Analogs Lead Compound->Synthesis of Analogs Design Biological Screening Biological Screening Synthesis of Analogs->Biological Screening Test SAR Analysis SAR Analysis Biological Screening->SAR Analysis Analyze SAR Analysis->Synthesis of Analogs Iterate Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Identify

Caption: General workflow of a structure-activity relationship (SAR) study.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor Signaling (Gi-coupled) Norepinephrine1 Norepinephrine Alpha1_R α1 Receptor Norepinephrine1->Alpha1_R Gq Gq Protein Alpha1_R->Gq activates Antagonist1 Compound 8 (α1-Antagonist) Antagonist1->Alpha1_R PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response1 Vasoconstriction Ca_release->Response1 PKC->Response1 Norepinephrine2 Norepinephrine Alpha2_R α2 Receptor Norepinephrine2->Alpha2_R Gi Gi Protein Alpha2_R->Gi activates Antagonist2 Compound 29 (α2-Antagonist) Antagonist2->Alpha2_R AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response2 ↓ Neurotransmitter Release cAMP->Response2

Caption: Alpha-adrenergic signaling pathways and points of antagonism.

SAR_Summary cluster_R8 Position 8 Substituents cluster_R4 Position 4 Substituents cluster_Activity Biological Activity Core 1-oxa-3,8-diazaspiro[4.5]decan-2-one Core Indolylethyl 2-(3-Indolyl)ethyl (e.g., Cpd 8) Core->Indolylethyl Benzodioxane 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl (e.g., Cpd 29) Core->Benzodioxane Unsubstituted Unsubstituted Core->Unsubstituted Ethyl Ethyl (e.g., Cpd 1) Core->Ethyl Indolylethyl->Unsubstituted leads to (Cpd 8) Indolylethyl->Ethyl leads to (Cpd 1) Alpha1_Antagonism α1-Antagonism Indolylethyl->Alpha1_Antagonism Alpha2_Antagonism α2-Antagonism Benzodioxane->Alpha2_Antagonism Increased_Potency Increased Antihypertensive Potency Ethyl->Increased_Potency

Caption: Key SAR findings for antihypertensive 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.

Conclusion

The structure-activity relationship studies of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have identified this scaffold as a promising template for the development of antihypertensive agents. The antihypertensive activity is driven by antagonism at α-adrenergic receptors, and the selectivity for α1 versus α2 subtypes can be modulated by the choice of substituent at the 8-position. Furthermore, substitutions at the 4-position have been shown to enhance potency. In contrast, the isomeric 1-oxa-2,8-diazaspiro[4.5]decan-3-one core has been explored for M1 muscarinic agonism, demonstrating the versatility of the spiro-oxazolidinone framework in medicinal chemistry. Further optimization of these scaffolds, guided by the SAR principles outlined in this guide, could lead to the development of novel therapeutics with improved efficacy and safety profiles.

Limitations: This guide is based on publicly available information, primarily from the abstracts of scientific publications. A more in-depth analysis would require access to the full text of these articles to obtain detailed quantitative data and experimental specifics.

In Vivo Validation of Alpha-Adrenergic Antagonism for the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Chemical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Comparative Analysis of Alpha-Adrenergic Antagonists

The following table summarizes the in vivo alpha-adrenergic antagonism profiles of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series analog and the reference compounds, prazosin and yohimbine.

CompoundTarget SelectivityIn Vivo ModelKey FindingsPotential for Orthostatic Hypotension
8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one Skewed towards α1-adrenoceptor antagonismDogDemonstrated alpha-adrenergic blockade.[1]Showed little potential for avoiding orthostatic hypotension at therapeutically effective doses in tilt-response studies.[1]
3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Primarily an α2-adrenoceptor antagonistDogDemonstrated alpha-adrenergic blockade.[1]Showed little potential for avoiding orthostatic hypotension at therapeutically effective doses in tilt-response studies.[1]
Prazosin Selective α1-adrenoceptor antagonistDogPotently blocks epinephrine-induced contraction of the prostate.[2] Reduces systolic and diastolic blood pressure.[3]Known to cause orthostatic hypotension.[4]
Yohimbine Selective α2-adrenoceptor antagonistDogReduces food intake.[5] Can delay the fall in blood pressure elicited by head-up tilting in a model of orthostatic hypotension.[6]Effects on blood pressure can be complex; may delay hypotensive responses to tilt.[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

Determination of Alpha-Adrenergic Antagonism in Dogs

This protocol is based on the methods used to characterize the alpha-adrenergic blocking properties of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series.[1]

  • Animal Model: Healthy adult dogs of either sex are used.

  • Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed for drug administration and direct measurement of arterial blood pressure.

  • Agonist Challenge: The pressor or depressor responses to intravenous injections of alpha-adrenergic agonists (e.g., norepinephrine for α1 and clonidine for α2) are recorded to establish a baseline.

  • Antagonist Administration: The test compound (e.g., 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) or a reference antagonist (prazosin or yohimbine) is administered intravenously.

  • Post-Antagonist Challenge: The agonist challenges are repeated at various time points after antagonist administration.

  • Data Analysis: The degree of inhibition of the agonist-induced blood pressure changes is calculated to determine the alpha-adrenergic blocking potency and selectivity of the test compound.

Tilt-Response Test for Orthostatic Hypotension in Dogs

This test evaluates the potential of a compound to cause a drop in blood pressure upon standing, a common side effect of alpha-blockers.[1]

  • Animal Preparation: Conscious or lightly sedated dogs are instrumented for continuous blood pressure and heart rate monitoring.

  • Baseline Measurement: The animal is placed on a tilt table in a horizontal position, and baseline cardiovascular parameters are recorded.

  • Drug Administration: The test compound is administered, typically intravenously or orally.

  • Tilting Procedure: After a predetermined time for drug absorption and distribution, the table is tilted to a head-up position (e.g., 60-80 degrees) for a specified duration (e.g., 2-10 minutes).

  • Cardiovascular Monitoring: Blood pressure and heart rate are continuously recorded throughout the tilting procedure and after returning to the horizontal position.

  • Assessment: The magnitude and duration of the drop in blood pressure upon tilting are used to assess the compound's propensity to induce orthostatic hypotension.

Visualizing Pathways and Processes

Alpha-Adrenergic Signaling Pathway

The following diagram illustrates the signaling pathways activated by alpha-1 and alpha-2 adrenergic receptors and the points of inhibition by their respective antagonists.

Alpha_Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) NE_release Norepinephrine Release alpha2_pre α2 Receptor (Autoreceptor) NE_release->alpha2_pre NE Norepinephrine NE_release->NE NE_vesicle Norepinephrine NE_vesicle->NE_release alpha1 α1 Receptor PLC Phospholipase C alpha1->PLC alpha2_post α2 Receptor AC_inhibition Adenylyl Cyclase Inhibition alpha2_post->AC_inhibition IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease alpha2_pre->NE_release Inhibits NE->alpha1 NE->alpha2_post Antagonist1 α1 Antagonist (e.g., Prazosin, Compound Analog) Antagonist1->alpha1 Antagonist2 α2 Antagonist (e.g., Yohimbine) Antagonist2->alpha2_post Antagonist2->alpha2_pre

Caption: Alpha-adrenergic receptor signaling pathways and points of antagonism.

Experimental Workflow for In Vivo Validation

This diagram outlines the general workflow for the in vivo validation of an alpha-adrenergic antagonist.

InVivo_Workflow start Start: Select Test Compound animal_prep Animal Model Preparation (Canine, Anesthesia, Instrumentation) start->animal_prep baseline Baseline Cardiovascular Measurements animal_prep->baseline agonist_pre Administer α-Adrenergic Agonist (e.g., Norepinephrine) baseline->agonist_pre record_pre Record Pressor Response agonist_pre->record_pre antagonist_admin Administer Test Compound or Reference Antagonist record_pre->antagonist_admin agonist_post Re-administer α-Adrenergic Agonist antagonist_admin->agonist_post record_post Record Post-Antagonist Response agonist_post->record_post analysis Data Analysis: Calculate % Inhibition record_post->analysis tilt_test Orthostatic Hypotension Assessment (Tilt-Response Test) analysis->tilt_test conclusion Conclusion on α-Adrenergic Antagonism & Side Effect Profile tilt_test->conclusion

Caption: General experimental workflow for in vivo validation.

References

Cross-reactivity profiling of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Spiro[4.5]decane Derivatives

The biological activity of spiro[4.5]decane compounds is significantly influenced by the arrangement of heteroatoms in the five-membered ring and the substituents on the piperidine nitrogen. Below is a comparison of different spiro[4.5]decane cores and their observed biological activities.

Spiro[4.5]decane CoreKnown Biological Targets/ActivityReference Compound Example
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Alpha-adrenergic receptor antagonists (α1 and α2)8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one
1-Oxa-8-azaspiro[4.5]decan-2-one Potential modulation of the endocannabinoid system (antinociceptive and antidepressant effects)8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one[1]
2,8-Diazaspiro[4.5]decan-1-one RIPK1 kinase inhibitors, TYK2/JAK1 inhibitorsNot specified
1,3,8-Triazaspiro[4.5]decane-2,4-dione Delta (δ) opioid receptor-selective agonistsNot specified
1,3,8-Triazaspiro[4.5]decan-4-one Peripherally restricted Mu (μ) opioid agonistDiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl]-acetic acid)

Potential Cross-Reactivity Profile of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Based on the activities of related compounds, this compound could potentially interact with:

  • Adrenergic Receptors: The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is associated with alpha-adrenergic antagonism. The benzyl group at the 8-position may influence affinity and selectivity for α1 and α2 subtypes.

  • Opioid Receptors: The presence of a spiro-piperidine motif is common in compounds targeting opioid receptors. Cross-reactivity with delta and mu opioid receptors is a possibility.

  • Kinases: Various spirocyclic compounds have been shown to inhibit kinases. A broad kinase screen would be necessary to determine any off-target kinase activity.

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

1. Primary Target Binding Assays:

  • Objective: To confirm binding to hypothesized targets.

  • Methodology: Radioligand binding assays for alpha-adrenergic (α1 and α2) and opioid (μ, δ, κ) receptors.

    • Protocol:

      • Prepare cell membranes expressing the receptor of interest.

      • Incubate membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound).

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Measure the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

2. Broad Panel Secondary Screening (Cross-Reactivity Profiling):

  • Objective: To identify off-target interactions.

  • Methodology: Utilize a commercially available broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Panel Selection: A panel of at least 44 targets is recommended, covering major classes of receptors (GPCRs, ion channels, transporters) and kinases.

    • Assay Principle: Typically based on radioligand binding or enzymatic assays. The percentage of inhibition at a fixed concentration (e.g., 10 µM) of the test compound is determined.

3. Functional Cellular Assays:

  • Objective: To determine the functional consequence of binding (agonist, antagonist, inverse agonist).

  • Methodology:

    • For GPCRs: Calcium mobilization assays (for Gq-coupled receptors) or cAMP accumulation assays (for Gs/Gi-coupled receptors).

    • For Kinases: Cellular assays to measure the phosphorylation of a known substrate.

    • Protocol (cAMP Assay):

      • Culture cells expressing the target receptor.

      • Pre-treat cells with the test compound at various concentrations.

      • Stimulate the cells with an appropriate agonist (for antagonist testing) or measure basal activity (for agonist testing).

      • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

      • Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Visualizations

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Functional Assays cluster_3 Phase 4: Data Analysis TestCompound This compound BindingAssays Radioligand Binding Assays (Adrenergic & Opioid Receptors) TestCompound->BindingAssays BroadPanel Broad Panel Screening (>44 Targets) BindingAssays->BroadPanel FunctionalAssays Cellular Functional Assays (e.g., cAMP, Calcium Flux) BroadPanel->FunctionalAssays DataAnalysis Determine Ki, IC50, EC50 Generate Cross-Reactivity Profile FunctionalAssays->DataAnalysis

Caption: Experimental Workflow for Cross-Reactivity Profiling.

G cluster_0 Hypothetical Signaling Pathway Ligand Adrenergic Agonist (e.g., Norepinephrine) Receptor Alpha-1 Adrenergic Receptor (Gq-coupled GPCR) Ligand->Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC CellularResponse Cellular Response PKC->CellularResponse TestCompound This compound TestCompound->Receptor Antagonism

Caption: Potential Antagonism of the Alpha-1 Adrenergic Pathway.

References

A Comparative Look at the Pharmacokinetic Profiles of Spiro Compound Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of spiro compound analogs, supported by experimental data, to guide drug discovery and development.

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can impart favorable physicochemical and pharmacokinetic properties. The inherent rigidity of the spiro core can lead to enhanced binding affinity and metabolic stability compared to more flexible, linear molecules. This guide provides a comparative analysis of the pharmacokinetic profiles of various spiro compound analogs, offering valuable insights for researchers in the field of drug development.

Data Presentation: A Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo efficacy, expressed as the 90% effective dose (ED90), of a series of spiroindolone analogs in a murine malaria model. This data provides a snapshot of the compounds' performance in a biological system, a critical aspect of their overall pharmacokinetic profile.

Compound IDSpiro CoreModificationsED90 (mg/kg)[1]
Analog 1SpiroindoloneR1 = H, R2 = CH315
Analog 2SpiroindoloneR1 = Cl, R2 = CH38
Analog 3SpiroindoloneR1 = H, R2 = CF325
Analog 4SpiroindoloneR1 = OCH3, R2 = CH312
KAE609SpiroindoloneComplex6

Experimental Protocols: Methodologies for Key Pharmacokinetic Assays

The following are detailed methodologies for key in vitro experiments crucial for evaluating the pharmacokinetic properties of drug candidates.

Caco-2 Permeability Assay

This assay is a widely used model to predict human intestinal absorption of drugs.

Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which mimics the intestinal epithelium.

Procedure:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the trans-epithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is monitored over time to determine the A-to-B permeability.

    • To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).

  • Sample Analysis: Samples from both compartments are collected at predetermined time points and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Procedure:

  • Preparation: Liver microsomes (human or other species) are incubated with the test compound in a buffer solution.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to target tissues.

Objective: To measure the fraction of a compound that is unbound to plasma proteins.

Procedure:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Loading: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • Data Analysis: The percentage of the unbound fraction of the compound is calculated from the concentrations in the plasma and buffer chambers at equilibrium.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing for a new chemical entity.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Predicted) Caco-2_Permeability Caco-2 Permeability Assay In_Silico_Prediction In Silico Excretion Prediction Caco-2_Permeability->In_Silico_Prediction Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Plasma_Protein_Binding->In_Silico_Prediction Metabolic_Stability Metabolic Stability (Liver Microsomes) CYP450_Inhibition CYP450 Inhibition Metabolic_Stability->CYP450_Inhibition Metabolic_Stability->In_Silico_Prediction New_Chemical_Entity New Chemical Entity New_Chemical_Entity->Caco-2_Permeability New_Chemical_Entity->Plasma_Protein_Binding New_Chemical_Entity->Metabolic_Stability

References

Metabolic stability of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in human liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the metabolic stability of spirocyclic compounds in human liver microsomes, with a focus on structures related to 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Comparative Metabolic Stability Analysis

Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile and overall in vivo efficacy. This guide provides a comparative analysis of the metabolic stability of novel spirocyclic compounds, benchmarked against known standards. Due to the absence of publicly available data for this compound, this guide utilizes data from structurally similar diazaspiro[4.5]decan-1-one derivatives to provide a relevant comparison.

The following table summarizes the in vitro metabolic stability data for selected compounds in human liver microsomes. The key parameters are the half-life (t½) and the intrinsic clearance (Clint), which collectively indicate how rapidly a compound is metabolized by liver enzymes.[1]

CompoundTargett½ (min)Clint (µL/min/mg protein)Reference Compound(s)
Compound 48 (A 2,8-diazaspiro[4.5]decan-1-one derivative) TYK2/JAK1 Inhibitor>604.9Tofacitinib
4-Aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones (general class) GlyT1 InhibitorsImprovedLoweredPrevious triazaspiropiperidine series[2]
Verapamil (High Clearance Control) -<5>139-
Dextromethorphan (Moderate Clearance Control) -15-3023-46-

Note: Specific quantitative data for the GlyT1 inhibitors were not detailed in the provided references, but were described as having "improved metabolic stability" compared to earlier compound series.[2] Compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, demonstrated excellent metabolic stability with a long half-life and low intrinsic clearance.[3]

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes. This methodology is standard in the pharmaceutical industry for evaluating drug candidates.[1][4][5][6][7]

Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.

Materials:

  • Test Compound: this compound or comparator compounds.

  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual metabolic differences.

  • NADPH Regenerating System: Essential cofactor for cytochrome P450 enzymes.

  • Phosphate Buffer (pH 7.4): To maintain physiological pH.

  • Positive Control Compounds: Compounds with known metabolic rates (e.g., Verapamil, Dextromethorphan).

  • Acetonitrile (with internal standard): To terminate the reaction and for sample analysis.

  • Analytical Instrumentation: LC-MS/MS for quantification of the test compound.

Procedure:

  • Preparation: A stock solution of the test compound is prepared, typically in DMSO.

  • Incubation Mixture: The test compound is added to a mixture of human liver microsomes and phosphate buffer.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (Clint) are calculated to assess the metabolic stability.

Visual Representations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the biological targets of the comparator compounds.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution mix Combine Compound, HLM, and Buffer prep_cpd->mix prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System at 37°C prep_nadph->start_reaction mix->start_reaction timepoints Collect Aliquots at 0, 5, 15, 30, 45, 60 min start_reaction->timepoints terminate Stop Reaction with Cold Acetonitrile + IS timepoints->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance (Clint) analyze->calculate

Caption: Experimental workflow for the human liver microsome stability assay.

G cluster_pathway Hypothetical TYK2/JAK1 Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor tyk2_jak1 TYK2/JAK1 (Target for Compound 48) receptor->tyk2_jak1 stat STAT Protein tyk2_jak1->stat phosphorylates stat_p Phosphorylated STAT stat->stat_p nucleus Nucleus stat_p->nucleus gene_expression Gene Expression (Inflammation) nucleus->gene_expression inhibitor Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) inhibitor->tyk2_jak1 inhibits

Caption: Inhibition of the TYK2/JAK1 signaling pathway by a spirocyclic compound.

References

Comparative Efficacy of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and Prazosin in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antihypertensive efficacy of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and the well-established α1-adrenergic antagonist, Prazosin. The comparison is based on available preclinical data from studies utilizing spontaneously hypertensive rat (SHR) and dog models.

Note on the Investigational Compound: Direct quantitative efficacy data for this compound was not available in the reviewed literature. Therefore, this guide utilizes data for a closely related and extensively studied analogue, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (referred to as Compound 8 in seminal studies), which shares the same core structure and is described as a potent antihypertensive agent with a mechanism skewed towards α1-adrenoceptor antagonism.[1][2] This structural similarity suggests a comparable pharmacological profile.

Executive Summary

Both 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one and Prazosin have demonstrated the ability to lower blood pressure in hypertensive animal models.[1][3] Their primary mechanism of action involves the blockade of α-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. While both are effective, the spiro-compound has been specifically identified as an α-adrenergic blocker with a preference for α1-receptors in canine models.[1][2] Prazosin is a well-characterized selective α1-adrenergic receptor antagonist.[4]

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the antihypertensive effects of 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one and Prazosin in spontaneously hypertensive rats (SHR).

CompoundAnimal ModelDoseRoute of AdministrationChange in Blood PressureSource
8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-oneSpontaneously Hypertensive Rat (SHR)Not SpecifiedNot SpecifiedLowered blood pressure[1][2]
PrazosinSpontaneously Hypertensive Rat (SHR)100 µg/kg/dayIntraperitoneal (i.p.)Transient decrease in systolic blood pressure[5]
PrazosinConscious Rats1 mg/kgIntravenous (i.v.)Immediate fall in blood pressure[6]
PrazosinSpontaneously Hypertensive Rat (SHR)Not SpecifiedNot SpecifiedDecreased blood pressure[3]

Mechanism of Action: α1-Adrenergic Receptor Blockade

Both compounds exert their antihypertensive effects by blocking α1-adrenergic receptors on vascular smooth muscle. This action inhibits the vasoconstrictor effects of norepinephrine, leading to vasodilation and a decrease in peripheral resistance, which in turn lowers blood pressure.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Vascular Smooth Muscle Cell cluster_2 Pharmacological Intervention Norepinephrine_release Norepinephrine Release Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine_release->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction Drug This compound or Prazosin Blockade Blockade Drug->Blockade Blockade->Alpha1_Receptor Inhibits Experimental Workflow for Antihypertensive Drug Testing in SHR cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Drug Administration & Monitoring cluster_3 Data Analysis Acclimatization Acclimatization of SHR Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Vehicle Vehicle Control Group Baseline_BP->Vehicle Test_Compound Test Compound Group (this compound analogue) Baseline_BP->Test_Compound Comparator Comparator Group (Prazosin) Baseline_BP->Comparator Dosing Drug Administration (p.o., i.p., or i.v.) Vehicle->Dosing Test_Compound->Dosing Comparator->Dosing BP_Monitoring Continuous or Intermittent Blood Pressure Monitoring Dosing->BP_Monitoring Data_Collection Data Collection and Analysis BP_Monitoring->Data_Collection Comparison Comparison of Blood Pressure Changes between Groups Data_Collection->Comparison

References

Orthostatic Hypotension Potential of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A Comparative Analysis with Other Alpha-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for orthostatic hypotension induced by the novel compound 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one and other established alpha-adrenergic blocking agents. The information is compiled from preclinical and clinical studies to support research and development in cardiovascular and autonomic pharmacology.

Executive Summary

While direct experimental data for this compound is limited, evidence from a closely related analog, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one, strongly suggests that this class of compounds possesses alpha-adrenergic blocking properties with a significant potential for causing orthostatic hypotension. Tilt-response studies on this analog indicated little potential for avoiding this adverse effect at therapeutically relevant doses. This profile is comparable to non-selective alpha-blockers like prazosin and doxazosin, and contrasts with the more uroselective profile of tamsulosin. This guide will delve into the available data, relevant signaling pathways, and the experimental protocols used to assess orthostatic hypotension.

Comparative Analysis of Orthostatic Hypotension Potential

The orthostatic hypotensive effect of alpha-blockers is a direct consequence of their mechanism of action: the blockade of alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a subsequent drop in blood pressure upon standing. The severity of this side effect varies among different alpha-blockers, largely depending on their receptor selectivity and pharmacokinetic properties.

CompoundClassReceptor SelectivityOrthostatic Hypotension PotentialKey Findings
This compound InvestigationalPresumed Alpha-1 Adrenergic AntagonistHigh (Inferred) Data is inferred from a close analog, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one, which demonstrated significant potential for orthostatic hypotension in canine tilt-response studies.
Prazosin Alpha-1 BlockerSelective for Alpha-1High Known to cause a significant "first-dose" phenomenon, characterized by a pronounced drop in blood pressure and potential for syncope after the initial dose.
Doxazosin Alpha-1 BlockerSelective for Alpha-1High Similar to prazosin, it carries a notable risk of orthostatic hypotension and syncope, particularly at the initiation of therapy or with dose escalation.
Terazosin Alpha-1 BlockerSelective for Alpha-1High Associated with a significant incidence of dizziness and orthostatic hypotension.
Tamsulosin Alpha-1A BlockerSelective for Alpha-1A/1DLow to Moderate Exhibits greater selectivity for the alpha-1A subtype found in the prostate, with less effect on the alpha-1B subtype in blood vessels, resulting in a lower incidence of clinically significant orthostatic hypotension compared to non-selective alpha-1 blockers.
Alfuzosin Alpha-1 BlockerFunctionally UroselectiveModerate While selective for the lower urinary tract, it can still cause vasodilation and orthostatic hypotension, particularly in elderly patients.

Signaling Pathways and Mechanism of Orthostatic Hypotension

Alpha-blockers exert their effects by interfering with the sympathetic nervous system's ability to maintain vascular tone. The following diagram illustrates the signaling pathway leading to orthostatic hypotension.

cluster_0 Physiological Response to Standing cluster_1 Pharmacological Intervention Standing Change in Posture (Lying to Standing) Gravity Gravitational Pooling of Blood in Lower Extremities Standing->Gravity VenousReturn Decreased Venous Return Gravity->VenousReturn CardiacOutput Decreased Cardiac Output VenousReturn->CardiacOutput BP_Drop Transient Drop in Blood Pressure CardiacOutput->BP_Drop Baroreceptors Baroreceptor Activation BP_Drop->Baroreceptors SNS_Outflow Increased Sympathetic Nervous System (SNS) Outflow Baroreceptors->SNS_Outflow NE_Release Norepinephrine (NE) Release SNS_Outflow->NE_Release Alpha1_Activation NE binds to Alpha-1 Adrenergic Receptors NE_Release->Alpha1_Activation Alpha1_Blockade Blockade of Alpha-1 Adrenergic Receptors NE_Release->Alpha1_Blockade Inhibition Vasoconstriction Vasoconstriction Alpha1_Activation->Vasoconstriction BP_Normalization Blood Pressure Normalization Vasoconstriction->BP_Normalization Alpha_Blocker Alpha-Blocker Administration (e.g., this compound) Alpha_Blocker->Alpha1_Blockade Inhibited_Vaso Inhibited Vasoconstriction Alpha1_Blockade->Inhibited_Vaso Sustained_Hypo Sustained Orthostatic Hypotension Inhibited_Vaso->Sustained_Hypo

Caption: Signaling pathway of orthostatic hypotension induced by alpha-blockers.

Experimental Protocols

The assessment of orthostatic hypotension is crucial in the preclinical and clinical development of alpha-blockers. The head-up tilt test is a standard method used to evaluate the cardiovascular response to orthostatic stress.

Preclinical Evaluation: Head-Up Tilt Test in Canines

This protocol is based on methodologies used to assess cardiovascular effects of new chemical entities in dogs.

cluster_0 Canine Head-Up Tilt Test Workflow Animal_Prep 1. Animal Preparation - Anesthetized or conscious, instrumented dog - Securely strapped to a tilt table Baseline 2. Baseline Measurement - Record blood pressure (BP) and heart rate (HR) in a horizontal position for a stabilization period Animal_Prep->Baseline Drug_Admin 3. Compound Administration - Administer test compound (e.g., this compound) or vehicle control intravenously or orally Baseline->Drug_Admin Post_Dose_Monitoring 4. Post-Dose Monitoring - Monitor BP and HR for a specified period Drug_Admin->Post_Dose_Monitoring Tilt 5. Head-Up Tilt - Tilt the table to a 60-80 degree angle for a defined duration (e.g., 5-15 minutes) Post_Dose_Monitoring->Tilt Tilt_Monitoring 6. Monitoring During Tilt - Continuously record BP and HR Tilt->Tilt_Monitoring Return_Horizontal 7. Return to Horizontal - Lower the table to the horizontal position Tilt_Monitoring->Return_Horizontal Recovery 8. Recovery Monitoring - Monitor BP and HR until they return to baseline Return_Horizontal->Recovery

Safety Operating Guide

Proper Disposal of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach, treating the substance as hazardous, is mandatory. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on data from structurally related compounds and general best practices for novel chemical entities.

Immediate Safety and Handling

Given that the N-benzyl piperidine (N-BP) structural motif is prevalent in drug discovery, this compound should be presumed to be biologically active and potentially hazardous. The related compound, 4-Benzylpiperidine, is known to be a hazardous substance causing skin and eye irritation, and it may be harmful if ingested or inhaled. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should occur within a certified chemical fume hood to minimize inhalation exposure.

Waste Characterization and Segregation

Due to the lack of specific toxicological data, this compound waste must be classified and handled as hazardous chemical waste. It is crucial to segregate this waste stream from non-hazardous materials to ensure proper disposal and to prevent accidental reactions.

Table 1: Inferred Hazard Profile and Disposal Recommendations for this compound

ParameterInferred Hazard/RecommendationRationale
Physical State Solid or Liquid (depending on synthesis)Assume potential for dust or vapor generation.
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Based on data for 4-Benzylpiperidine.
Skin Corrosion/Irritation Potential skin irritant.Based on data for 4-Benzylpiperidine.
Eye Damage/Irritation Potential eye irritant.Based on data for 4-Benzylpiperidine.
Environmental Hazards Unknown, assume potential for environmental toxicity.Precautionary principle for novel compounds.
Recommended Waste Container Clearly labeled, sealed, and chemically compatible hazardous waste container (e.g., glass or high-density polyethylene).Standard practice for hazardous chemical waste.
Disposal Method Incineration by a licensed hazardous waste disposal facility.Standard procedure for many organic chemical wastes.

Experimental Protocol for Disposal

The following step-by-step procedure should be followed for the disposal of this compound and materials contaminated with it.

  • Waste Collection:

    • Collect all solid waste (e.g., residual compound, contaminated filter paper, weigh boats) and liquid waste (e.g., reaction mixtures, solutions) containing this compound in a designated hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling and Management:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of all components.

    • Keep the container securely sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information about the compound.

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Waste_Generation Generate Waste (Solid & Liquid) Segregation Segregate as Hazardous Waste Waste_Generation->Segregation Collection Collect in Designated Hazardous Waste Container Segregation->Collection Labeling Label Container Correctly Collection->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Disposal Professional Disposal (e.g., Incineration) EHS_Contact->Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety professionals for specific guidance.

Personal protective equipment for handling 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Disclaimer: A comprehensive Safety Data Sheet (SDS) with detailed GHS hazard classifications for this compound (CAS No. 5053-14-5) is not publicly available. Therefore, this guidance is based on general best practices for handling novel or under-characterized organic chemical compounds in a laboratory setting. It is imperative to treat this substance with a high degree of caution, assuming it may be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Given the unknown specific hazards, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye Protection Safety GogglesMust be chemical splash-proof and worn at all times in the laboratory where the compound is handled.
Hand Protection Nitrile GlovesInspect gloves for integrity before each use. Use proper removal technique to avoid skin contact. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves.[1]
Body Protection Laboratory CoatA flame-resistant lab coat that fastens completely is required to protect skin and clothing from potential splashes.[1]
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills.[1]
Respiratory Protection N/A (under normal conditions)All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety.

2.1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment.

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[1]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily available.

2.2. Handling the Compound:

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If handling the solid, carefully weigh the required amount in the fume hood. Avoid creating dust.

  • Dissolving: Add solvent to the solid slowly to avoid splashing.

  • Transport: When moving the compound within the lab, use secondary containment (e.g., a beaker or plastic tub) to prevent spills in case the primary container breaks.

Disposal Plan

Improper disposal of chemical waste is unlawful and environmentally harmful. Follow these procedures for the disposal of this compound and its associated waste.

3.1. Waste Segregation:

  • Chemical Structure: this compound (C₁₄H₁₈N₂O₂) is a non-halogenated organic compound.

  • Waste Container: Dispose of all waste containing this compound (e.g., excess solutions, contaminated solvents) in a designated and clearly labeled "Non-Halogenated Organic Waste" container.[1][2]

  • Incompatibles: Do not mix this waste with incompatible materials, such as strong acids, bases, or oxidizing agents.

  • Aqueous Waste: Keep aqueous waste separate from organic solvent waste.[2]

3.2. Disposal Procedure:

  • Collection: Collect all waste in a properly sealed and labeled container that is compatible with the chemical contents.[2] Keep the container closed when not in use.[2]

  • Labeling: The waste container label must include: "Non-Halogenated Organic Waste," the full chemical name of all contents, and the approximate concentrations.

  • Contaminated Materials: Dispose of contaminated disposable items such as gloves, weighing paper, and pipette tips as solid chemical waste in a designated, labeled container.

  • Final Disposal: Arrange for the disposal of the waste container through your institution's EHS department or designated waste management personnel.[1] Do not pour this chemical down the drain. [1][3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for safely managing this compound from preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Disposal Phase risk_assessment Perform Risk Assessment ppe Don Required PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood spill_kit Verify Spill Kit Availability fume_hood->spill_kit weigh Weigh Compound spill_kit->weigh dissolve Dissolve/Transfer weigh->dissolve experiment Perform Experiment dissolve->experiment segregate_waste Segregate Waste (Non-Halogenated Organic) experiment->segregate_waste collect_waste Collect in Labeled, Closed Container segregate_waste->collect_waste contact_ehs Arrange Pickup via Institutional EHS collect_waste->contact_ehs dispose_solids Dispose of Contaminated Solid Waste Separately dispose_solids->contact_ehs

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.